N-Cbz-2-piperidineacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJKHCIKGQECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625194 | |
| Record name | {1-[(Benzyloxy)carbonyl]piperidin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137428-09-2 | |
| Record name | {1-[(Benzyloxy)carbonyl]piperidin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: N-Cbz-2-Piperidineacetic Acid
The following technical guide details the chemical identity, synthesis, and application of N-Cbz-2-piperidineacetic acid , a critical intermediate in the synthesis of non-proteinogenic peptides and piperidine-based alkaloids.
Executive Summary
N-Cbz-2-piperidineacetic acid (CAS: 137428-09-2 ) is a protected derivative of 2-piperidineacetic acid (homopipecolic acid). It serves as a strategic building block in medicinal chemistry, specifically for the introduction of the piperidine scaffold into peptide backbones (peptidomimetics) and the synthesis of chiral pharmaceutical intermediates.
By masking the secondary amine with a Carbobenzyloxy (Cbz/Z) group, this molecule allows for chemoselective transformations at the carboxylic acid terminus—such as amide coupling or reduction—without interference from the nucleophilic nitrogen. It is structurally homologous to proline and pipecolic acid, making it invaluable for designing conformationally constrained analogues of biologically active peptides.
Chemical Profile & Identity
| Property | Specification |
| IUPAC Name | 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid |
| Common Name | N-Cbz-2-piperidineacetic acid; N-Cbz-homopipecolic acid |
| CAS Number | 137428-09-2 |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water (acidic form) |
| Chirality | Available as Racemate or Enantiopure (R/S) forms |
Structural Significance
The molecule consists of a piperidine ring substituted at the C2 position with an acetic acid side chain. The nitrogen is protected by a carbamate linkage to a benzyl group.
-
Cbz Group: Provides stability against acidic conditions (e.g., TFA used in Boc removal) and basic hydrolysis, but is cleanly removed via catalytic hydrogenolysis (
, Pd/C). -
Acetic Acid Side Chain: Extends the carbon skeleton by one unit compared to pipecolic acid, altering the spatial orientation of the carboxyl group and increasing flexibility in peptide turns.
Synthetic Pathway
The synthesis of N-Cbz-2-piperidineacetic acid typically follows a Schotten-Baumann protocol. This method ensures high yields by scavenging the acid byproduct generated during the protection step.
Protocol: Protection of 2-Piperidineacetic Acid
Objective: Selective N-acylation of 2-piperidineacetic acid using Benzyl Chloroformate (Cbz-Cl).
Reagents:
-
2-Piperidineacetic acid (Starting Material)
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (
) -
Solvent System: Water/Dioxane or Water/THF (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-piperidineacetic acid (1.0 eq) in a 2M NaOH solution (2.0 eq) at 0°C. The base deprotonates the amine and the carboxylic acid, solubilizing the zwitterion.
-
Addition: Dropwise add Benzyl Chloroformate (1.1 eq) while maintaining the temperature below 5°C. Vigorous stirring is essential to manage the biphasic nature if using an organic co-solvent.
-
pH Control: Monitor pH. As HCl is generated, the pH will drop. Maintain pH > 9 by adding supplemental NaOH solution to prevent protonation of the amine, which would inhibit the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup (Purification):
-
Wash the basic aqueous layer with Diethyl Ether (
) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. -
Acidification: Cool the aqueous layer and carefully acidify to pH 2 using 6M HCl. The product will precipitate or oil out.
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3x).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary.
Visualization: Synthesis Workflow
Caption: Figure 1. Schotten-Baumann protection strategy for the synthesis of N-Cbz-2-piperidineacetic acid.
Applications in Drug Development
Peptidomimetics & Beta-Turn Inducers
N-Cbz-2-piperidineacetic acid is a homolog of proline. In peptide synthesis, it is used to introduce local constraints that stabilize secondary structures like
-
Mechanism: The piperidine ring restricts the
(phi) torsion angle, reducing the conformational entropy of the peptide chain. -
Utility: This is critical in designing protease-resistant peptides and GPCR ligands where a specific bioactive conformation is required.
Chiral Resolution Intermediate
The racemic N-Cbz derivative is often used as a substrate for enzymatic resolution or diastereomeric salt formation.
-
Enzymatic Route: Lipases can selectively esterify one enantiomer of the N-Cbz acid, allowing separation of (R) and (S) isomers.
-
Salt Formation: Reaction with chiral amines (e.g.,
-methylbenzylamine) yields diastereomeric salts that can be separated by fractional crystallization.
Precursor to Pharmaceutical Scaffolds
While distinct from Ritalinic Acid (which possesses an
-
Homopipecolic Acid Derivatives: Used in the development of thrombin inhibitors and integrin antagonists.
-
Library Synthesis: The carboxylic acid group can be converted to an acid chloride (using
) or activated ester (NHS) to couple with diverse amines, generating libraries of N-substituted piperidines for high-throughput screening.
Visualization: Application Pathway
Caption: Figure 2. Divergent synthetic utility of N-Cbz-2-piperidineacetic acid in peptide and combinatorial chemistry.
Analytical Characterization
To validate the identity of the synthesized material, the following NMR signals are diagnostic.
| Nucleus | Signal (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.30 – 7.40 | Multiplet | Aromatic protons (Cbz group) |
| 5.15 | Singlet/AB q | Benzylic -CH₂- (Cbz) | |
| 4.60 – 4.80 | Broad Multiplet | Methine proton (C2 of piperidine) | |
| 2.50 – 2.70 | Multiplet | ||
| 1.40 – 1.80 | Multiplet | Piperidine ring protons | |
| ¹³C NMR | 175.5 | Singlet | Carboxylic Acid Carbonyl |
| 156.0 | Singlet | Carbamate Carbonyl (Cbz) | |
| 136.5 | Singlet | Aromatic ipso-carbon | |
| 67.5 | Singlet | Benzylic Carbon |
Note: NMR shifts may vary slightly depending on solvent (
Safety & Handling
-
Hazards: As a carboxylic acid derivative, it may cause skin and eye irritation. The reagents used in its synthesis (Cbz-Cl) are lachrymators and corrosive.
-
Stability: Stable under standard laboratory conditions. Store at 2–8°C.[1]
-
Incompatibility: Avoid strong oxidizers. The Cbz group is sensitive to hydrogenolysis and strong Lewis acids (e.g.,
).
References
-
Chemical Identity & Properties
- Source: ChemSrc. "N-CBZ-2-PIPERIDINEACETIC ACID (CAS 137428-09-2)."
-
General Synthesis of Cbz-Protected Amino Acids
-
Source: Organic Syntheses, Coll. Vol. 3, p.167 (1955). "Carbobenzoxy Chloride and Derivatives."[2]
-
-
Piperidine Derivatives in Medicinal Chemistry
- Source: National Institutes of Health (PMC). "A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles."
-
Related Ritalinic Acid Chemistry (Contextual)
-
Source: Semantic Scholar. "Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base." (Discusses piperidineacetic acid byproducts).[3]
-
Sources
N-Cbz-2-piperidineacetic acid structure and properties
Scaffold Analysis, Synthesis Strategies, and Pharmaceutical Applications
Executive Summary
N-Cbz-2-piperidineacetic acid (Cbz-Homopipecolic acid) represents a critical chiral building block in the synthesis of peptidomimetics and small-molecule therapeutics.[1][2] As a
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of a piperidine ring substituted at the C2 position with an acetic acid side chain, with the secondary amine protected by a benzyloxycarbonyl (Cbz/Z) group.[2] This structure creates a "homo" analogue of pipecolic acid.[2]
Structural Specifications
| Parameter | Data |
| IUPAC Name | 2-[1-[(Benzyloxy)carbonyl]piperidin-2-yl]acetic acid |
| Common Synonyms | N-Cbz-Homopipecolic acid; (1-Cbz-piperidin-2-yl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 277.32 g/mol |
| Chirality | Exists as (R) or (S) enantiomers; (S)-isomer is most common in bio-active synthesis.[1][2][3] |
| Protecting Group | Carbobenzyloxy (Cbz) - Removed via hydrogenolysis or strong acid (HBr/AcOH).[1][2] |
| CAS Number (Ref) | Note: Often custom synthesized.[1][2] Related: Boc-analog (159898-10-9); Cbz-2-carboxylic acid (71170-88-2).[1][2] |
Stereochemical Implications
The C2 stereocenter is crucial.[2] In drug design, the (S)-configuration generally mimics L-amino acids.[1][2] The introduction of the methylene spacer (acetic acid vs. carboxylic acid) increases the flexibility of the side chain, allowing the carboxylate to engage in binding pockets that are sterically inaccessible to direct C2-carboxylates.[2]
Physicochemical Properties[1][2][3][5][7][8]
Understanding the solubility and stability profile is essential for process development.[2] The Cbz group imparts significant lipophilicity compared to the free amino acid.[2]
| Property | Value / Description | Experimental Context |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1] |
| Melting Point | 98–102 °C (Typical for enantiopure) | Racemates often exhibit lower/broader melting ranges.[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[2] | Poor solubility in water; requires organic co-solvent for aqueous reactions.[2] |
| pKa (Calc) | ~4.76 (Carboxylic acid) | Similar to acetic acid; amine basicity is masked by carbamate.[1][2] |
| LogP | ~1.9 - 2.1 | Moderate lipophilicity; suitable for membrane permeability studies.[2] |
| Stability | Stable at RT.[2] | Avoid strong bases which may cause racemization at C2 over extended periods.[2] |
Synthetic Routes & Production Strategies[6][9][10]
The synthesis of N-Cbz-2-piperidineacetic acid typically follows two primary methodologies: Arndt-Eistert Homologation (from pipecolic acid) or Reduction of Pyridine Derivatives .[1][2]
Pathway A: Arndt-Eistert Homologation (Stereoretentive)
This is the preferred route for generating enantiopure material, starting from commercially available chiral N-Cbz-pipecolic acid.[1][2] The Wolff rearrangement preserves the stereochemistry at the C2 position.[2]
Pathway B: Pyridine Reduction (Racemic/Separation)
Reduction of pyridine-2-acetic acid followed by Cbz protection yields the racemate, which must be resolved via chiral HPLC or enzymatic resolution.[1][2]
Visualization of Synthesis Workflow
Figure 1: Comparative synthetic routes. Pathway A (top) is preferred for maintaining enantiomeric purity.[1][2]
Applications in Drug Development[7][11][12]
Peptidomimetics
N-Cbz-2-piperidineacetic acid serves as a constrained
-
Mechanism: The piperidine ring restricts the
and torsion angles, reducing the entropic penalty of binding to receptors.[2]
Pharmaceutical Intermediates
This scaffold is a direct precursor to several neuroactive agents.[2]
-
Methylphenidate Analogs: While Methylphenidate (Ritalin) is a phenyl-piperidineacetic acid, the homo-piperidine scaffold is used to synthesize extended-chain analogs to probe the dopamine transporter (DAT) binding pocket.[1][2]
-
Integrin Antagonists: The acid tail allows for coupling to RGD (Arg-Gly-Asp) mimetics, where the piperidine ring acts as a spacer to position the basic and acidic pharmacophores correctly.[1][2]
Experimental Protocols
Protocol: Cbz Deprotection (Hydrogenolysis)
Context: Removal of the Cbz group to liberate the free secondary amine for further coupling.[2] This method is orthogonal to Boc and Fmoc groups.[2]
Materials:
-
Substrate: N-Cbz-2-piperidineacetic acid derivative (1.0 eq)[1][2]
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source:
balloon or ammonium formate (transfer hydrogenation)[1][2]
Step-by-Step:
-
Dissolution: Dissolve the substrate in Methanol (0.1 M concentration).
-
Inerting: Flush the reaction vessel with Nitrogen (
) for 5 minutes. -
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under
flow.[2] Caution: Dry Pd/C is pyrophoric.[1] -
Hydrogenation: Evacuate the vessel and backfill with
(repeat 3x). Stir vigorously at Room Temperature (RT) for 2–4 hours. -
Monitoring: Monitor via TLC (System: EtOAc/Hexane). The Cbz starting material (UV active) should disappear; the product is often UV inactive (requires Ninhydrin stain).[1][2]
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the free amine.
Protocol: Amide Coupling (Side Chain Functionalization)
Context: Coupling the carboxylic acid tail to an amine (R-NH2) while keeping the N-Cbz group intact.[1][2]
Step-by-Step:
-
Dissolve N-Cbz-2-piperidineacetic acid (1.0 eq) in DMF/DCM (1:1).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq).[1][2] Stir for 5 minutes to activate the acid.
-
Add the amine partner (R-NH2, 1.1 eq).[2]
-
Stir at RT for 2–12 hours.
-
Validation: Perform LC-MS to confirm mass shift (M+H of product).
Handling & Safety (MSDS Highlights)
| Hazard Category | Classification | Precaution |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1][2] Wash hands thoroughly after handling.[2] |
| Skin/Eye Irritation | Category 2 | Causes serious eye irritation.[2] Wear safety glasses and nitrile gloves.[2] |
| Inhalation | STOT SE 3 | May cause respiratory irritation.[2] Use in a fume hood.[2] |
| Storage | General | Store at 2-8°C. Keep container tightly closed. |
References
-
PubChem. 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid (Boc-Analog Reference).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]
-
National Institutes of Health. N-Benzyl piperidine Fragment in Drug Discovery.[2] PubMed.[2] Available at: [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs. Molecules.[2][4][5][3][6][7][8][9][10][11][12] Available at: [Link][1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. N-Cbz-4-piperidineacetic acid | C15H19NO4 | CID 1502086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. 2-[1-(Furan-2-carbonyl)piperidin-2-yl]acetic acid | C12H15NO4 | CID 54899339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Piperidineacetic acid, alpha-phenyl- | C13H17NO2 | CID 86863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid [myskinrecipes.com]
- 10. nbinno.com [nbinno.com]
- 11. biosynce.com [biosynce.com]
- 12. scispace.com [scispace.com]
Technical Whitepaper: Strategic Utilization of N-Cbz-2-Piperidinecarboxylic Acid
CAS Number: 28697-07-6
Synonyms: N-Cbz-Pipecolic Acid; 1-[(Benzyloxy)carbonyl]-2-piperidinecarboxylic acid; Z-DL-Pip-OH[1]
Part 1: Executive Summary & Nomenclature Disambiguation
Critical Disambiguation Alert: This guide addresses the chemical entity defined by the unique identifier CAS 28697-07-6 .[1] While the topic request referenced "N-Cbz-2-piperidineacetic acid," CAS 28697-07-6 definitively corresponds to N-Cbz-2-piperidinecarboxylic acid (also known as N-Cbz-Pipecolic acid).[1]
-
The "Carboxylic" Variant (CAS 28697-07-6): A proline analogue with a six-membered ring directly attached to the carboxyl group.[1]
-
The "Acetic" Variant (Homopipecolic derivative): Contains an extra methylene bridge (
) between the ring and the carboxyl group.[1]
As a Senior Application Scientist, I have structured this guide around the CAS-verified structure (Pipecolic Acid derivative) , as this is the standard for procurement and regulatory filing. Researchers seeking the acetic acid homologue should verify their CAS registry numbers to prevent synthetic mismatch.
Core Value Proposition: N-Cbz-2-piperidinecarboxylic acid serves as a robust, conformationally restricted amino acid building block.[1] It acts as a lipophilic, six-membered ring analogue of proline, essential for introducing structural rigidity into peptidomimetics and controlling the pharmacokinetic profile of drug candidates.
Part 2: Chemical Profile & Physiochemical Properties
This compound exhibits "rotameric" behavior in solution—a frequent source of confusion during analytical validation. The carbamate protecting group (Cbz) induces restricted rotation around the N-C bond, often appearing as dual peaks in NMR spectra.
Datasheet: CAS 28697-07-6[1][2][3][4][5]
| Property | Specification | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 263.29 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage.[1] |
| Melting Point | 78.0 °C – 82.0 °C | Sharp melting point indicates high purity; broad range suggests unreacted Cbz-Cl or solvent entrapment.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water (acidic form); Soluble in alkaline water (as salt). |
| pKa | ~3.8 (Carboxylic acid) | Comparable to proline; suitable for standard coupling protocols.[1] |
| Stereochemistry | Racemic (DL) or Enantiopure | CAS 28697-07-6 often refers to the racemate (DL).[1] Specific enantiomers (L- or D-) carry different CAS numbers.[1] |
Part 3: Synthetic Routes & Production
The synthesis of N-Cbz-2-piperidinecarboxylic acid follows a classic Schotten-Baumann protocol .[1] This method is preferred over anhydrous conditions because it allows the use of the amino acid in its zwitterionic or salt form, negating the need for prior esterification.
Mechanism of Protection
The reaction involves the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl), followed by the elimination of HCl. The base (typically NaOH or
Visual Workflow: Schotten-Baumann Protection
Figure 1: Step-by-step synthetic workflow for the Cbz-protection of pipecolic acid.
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Cbz-2-Piperidinecarboxylic Acid
Standard Operating Procedure (SOP) for 10g Scale
Reagents:
-
2-Piperidinecarboxylic acid (Pipecolic acid): 10.0 g (77.4 mmol)[1]
-
Benzyl chloroformate (Cbz-Cl): 14.5 g (85.1 mmol, 1.1 eq)[1]
-
Sodium Hydroxide (NaOH): 2M aqueous solution[1]
-
Solvents: THF (Tetrahydrofuran), Ethyl Acetate, 1M HCl.
Step-by-Step Methodology:
-
Solubilization: In a 250 mL round-bottom flask, dissolve 10.0 g of pipecolic acid in 80 mL of 2M NaOH. Cool the mixture to 0°C using an ice-water bath.
-
Expert Insight: Cooling is critical.[1] The reaction is exothermic, and higher temperatures promote the hydrolysis of the expensive Cbz-Cl reagent into benzyl alcohol and CO2.
-
-
Addition: Dilute Cbz-Cl (14.5 g) in 20 mL of THF. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5°C.
-
pH Maintenance: Monitor pH. If it drops below 9, add small aliquots of 2M NaOH to maintain alkalinity (ensuring the amine remains nucleophilic).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Workup:
-
Wash the alkaline reaction mixture with diethyl ether (
) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.[1] Discard the organic (ether) layer.[1] -
Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 2.0. The product will precipitate as a white oil or solid.[1]
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
). Combine organic layers, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.
Protocol B: Deprotection (Hydrogenolysis)
To release the free amine for peptide coupling.[1]
-
Dissolve N-Cbz-2-piperidinecarboxylic acid in Methanol.
-
Add 10 wt% Pd/C catalyst (5% by mass of substrate).[1]
-
Stir under
atmosphere (balloon pressure is usually sufficient) for 2–4 hours. -
Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the free amino acid.[1]
Part 5: Applications in Drug Discovery
The piperidine ring is a "privileged scaffold" in medicinal chemistry.[2] N-Cbz-2-piperidinecarboxylic acid is specifically utilized to introduce conformational constraint .[1]
Peptidomimetics (Proline Isostere)
Unlike glycine (flexible) or alanine, pipecolic acid restricts the dihedral angles (
-
Use Case: Replacing Proline with Pipecolic acid in bioactive peptides often increases resistance to proteolytic degradation (metabolic stability) and enhances selectivity for specific receptor subtypes.[1]
Chiral Resolution & Library Synthesis
Since CAS 28697-07-6 is often racemic, it serves as a substrate for enzymatic resolution .[1]
-
Workflow: The racemate is esterified, then treated with a lipase (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes one enantiomer (usually L-), allowing separation of the (S)-acid from the (R)-ester.[1]
Visual Logic: Drug Design Pathway
Figure 2: Strategic application of the piperidine scaffold in enhancing drug stability and selectivity.
Part 6: Analytical Validation (NMR Interpretation)
The Rotamer Issue:
When analyzing N-Cbz-2-piperidinecarboxylic acid via
-
Cause: The
carbamate bond has partial double-bond character.[1][3][4] This creates a high energy barrier for rotation, resulting in two observable conformers (rotamers) on the NMR timescale at room temperature. -
Solution: To confirm purity and coalesce the peaks, run the NMR experiment at elevated temperatures (e.g., 50°C–60°C). Do not mistake these split peaks for impurities.[1]
References
-
Sigma-Aldrich. 1-Carbobenzoxy-2-piperidinecarboxylic Acid (CAS 28697-07-6) Product Sheet.[1] Retrieved from [1]
-
TCI Chemicals. Product Specification: 1-Cbz-2-piperidinecarboxylic Acid.[1][5][6] Retrieved from [1]
-
BenchChem. Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Retrieved from [1]
-
National Institutes of Health (PubChem). Compound Summary: 1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid.[1] Retrieved from [1]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups: Stability and Deprotection Protocols. Retrieved from [1]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-CBZ-2-PIPERIDINECARBOXYLIC ACID CAS#: 28697-07-6 [amp.chemicalbook.com]
- 6. 1-Carbobenzoxy-2-piperidinecarboxylic Acid | 28697-07-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Strategic Utilization of N-Cbz-2-Piperidineacetic Acid in Peptidomimetic and API Synthesis
[1]
Executive Summary & Molecule Profile
N-Cbz-2-piperidineacetic acid is a protected amino acid derivative serving as a critical building block in the synthesis of pharmaceutical intermediates, particularly for thrombin inhibitors , integrin antagonists , and conformationally constrained peptidomimetics .
Its core value lies in two mechanistic pillars:
-
Structural Constraint: The piperidine ring acts as a homolog of proline, inducing specific
-turn conformations in peptide backbones, which improves the binding affinity and metabolic stability of the final drug candidate. -
Orthogonal Protection: The Benzyloxycarbonyl (Cbz or Z) group provides robust protection for the secondary amine that is stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), allowing for selective manipulation of the carboxylic acid terminus.
Chemical Identity Table
| Property | Specification |
| Systematic Name | 2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid |
| Common Name | N-Cbz-Homopipecolic Acid |
| CAS Registry | 19395-41-6 (Generic/Racemic) / Specific enantiomers vary |
| Molecular Formula | C |
| Molecular Weight | 277.32 g/mol |
| Core Moiety | Piperidine (saturated N-heterocycle) |
| Protecting Group | Carbobenzyloxy (Cbz/Z) |
| Key Functionality | Free Carboxylic Acid (C-terminus activation ready) |
Mechanistic Role in Drug Design (The "Why")
The "action" of this molecule is its ability to dictate the 3D architecture of a drug molecule.
The Proline Homolog Mechanism
In medicinal chemistry, N-Cbz-2-piperidineacetic acid is utilized to extend the carbon skeleton of proline by one methylene unit (homopipecolic scaffold).
-
Conformational Locking: Unlike linear amino acids, the cyclic piperidine ring restricts the
(phi) and (psi) torsion angles of the peptide backbone. -
Bioavailability Enhancement: The introduction of the piperidine ring often increases lipophilicity and resistance to proteolytic cleavage compared to flexible linear chains.
-
Target Class Application: This scaffold is frequently observed in the design of Argatroban analogs (thrombin inhibitors) and RGD mimetics (integrin inhibitors) where the distance between the basic nitrogen and the acidic pharmacophore must be rigidly maintained.
The Cbz Protection Mechanism
The Cbz group functions through electronic deactivation of the piperidine nitrogen.
-
Mechanism: The carbonyl oxygen of the Cbz group delocalizes the lone pair electrons of the nitrogen, preventing nucleophilic attacks during the activation of the acetic acid side chain.
-
Orthogonality: This is crucial for multi-step synthesis. The Cbz group remains intact during treatment with Trifluoroacetic acid (TFA) (used to remove Boc groups elsewhere in the molecule), enabling "Orthogonal Protection Strategies."
Synthetic Mechanism: Deprotection & Coupling[1]
The utility of this molecule relies on two primary chemical mechanisms: Amide Coupling (activation) and Catalytic Hydrogenolysis (deprotection).[1]
Visualization of the Deprotection Pathway
The removal of the Cbz group is a "self-immolative" cascade triggered by the reduction of the benzyl ether.
Figure 1: Mechanistic cascade of Cbz removal via Catalytic Hydrogenolysis. The instability of the carbamic acid intermediate is the driving force for the final irreversible release of the amine.
Experimental Protocols (Self-Validating Systems)
These protocols are designed to be robust and reproducible.[2]
Protocol A: Carboxylic Acid Activation & Coupling
Objective: Couple N-Cbz-2-piperidineacetic acid to a primary amine (R-NH
-
Preparation: Dissolve N-Cbz-2-piperidineacetic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at 0°C. Validation: Solution should remain clear; precipitation indicates solubility issues.
-
Addition: Add the amine partner (R-NH
, 1.0–1.2 equiv). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the acid peak (MW 277) and appearance of the amide adduct.
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/DIPEA), then sat. NaHCO
(removes unreacted acid/HATU byproducts), then Brine. -
Result: Yields the N-Cbz-Protected Peptide/Amide .
Protocol B: Cbz Removal (Hydrogenolysis)
Objective: Expose the piperidine nitrogen for further reaction.
-
Setup: Dissolve the coupled intermediate in Methanol (MeOH) or Ethanol (EtOH). Nitrogen sparge to remove oxygen.
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (approx 10% by mass of the substrate).[2] Safety: Add catalyst under inert atmosphere to prevent ignition of solvent vapors.
-
Hydrogenation: Introduce H
gas (balloon pressure is usually sufficient for Cbz). Stir vigorously at RT for 2–12 hours. -
Validation Check: Monitor for the evolution of CO
(gas bubbles) initially. LC-MS should show a mass loss of 134 Da (Cbz group). -
Filtration: Filter through a Celite pad to remove Pd/C. Critical: Do not let the filter cake dry out completely (pyrophoric risk).
-
Result: Yields the Free Amine (Piperidine derivative) ready for the next synthetic step.
Technical Disambiguation: Ritalinic Acid vs. Homopipecolic Acid
To ensure high-integrity application, researchers must distinguish between two similar scaffolds:
| Feature | N-Cbz-2-Piperidineacetic Acid | N-Cbz-Ritalinic Acid |
| Structure | Piperidine ring + Acetic acid side chain | Piperidine ring + Alpha-Phenyl -acetic acid side chain |
| CAS | 19395-41-6 (Generic) | Related to 19395-41-6 (Often confused in databases) |
| Primary Use | Peptidomimetics, Thrombin Inhibitors | Precursor to Methylphenidate (Ritalin) |
| Chirality | 1 Chiral Center (C2 of ring) | 2 Chiral Centers (C2 of ring + Alpha Carbon) |
Note: If your target molecule requires the phenyl ring adjacent to the carboxylic acid, you are working with a Ritalin derivative, not the standard homopipecolic acid described here.
Synthetic Workflow Visualization
The following diagram illustrates the standard workflow for integrating this moiety into a drug scaffold.
Figure 2: Standard synthetic integration workflow. The Cbz group protects the piperidine nitrogen until the side-chain (acetic acid) chemistry is complete.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3] (Standard reference for Cbz stability and removal mechanisms).
-
Han, G., et al. (2025). "Piperidine-containing drugs and recently studied analogs." PubMed. (Review of piperidine scaffolds in medicinal chemistry).
-
BenchChem Technical Series. (2025). "Application Notes and Protocols for the Removal of the Cbz Protecting Group." (Detailed hydrogenolysis protocols).
-
CymitQuimica Data Sheet. (2025). "N-Cbz-4-piperidineacetic acid and 2-Piperidineacetic acid derivatives." (Physical properties and CAS verification).
Beyond Protection: N-Cbz-2-Piperidineacetic Acid as a Strategic Scaffold in Peptidomimetic and Alkaloid Drug Design
The following technical guide details the biological potential and synthetic utility of N-Cbz-2-piperidineacetic acid (N-Cbz-homopipecolic acid).
Executive Summary: The Homopipecolic Advantage
N-Cbz-2-piperidineacetic acid (also known as N-Cbz-homopipecolic acid) is more than a protected building block; it is a critical "beta-amino acid" pharmacophore. While often categorized simply as a synthesis intermediate, its core structure—2-piperidineacetic acid —possesses intrinsic biological activity as an acetylcholinesterase (AChE) inhibitor and serves as the structural backbone for major CNS stimulants and protease inhibitors.
This guide explores the molecule not just as a reagent, but as a versatile scaffold that bridges the gap between rigid proline mimetics and flexible beta-amino acids.
Key Technical Specifications
| Feature | Specification |
| Chemical Name | 2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid |
| Core Scaffold | Homopipecolic Acid (2-Piperidineacetic acid) |
| Stereochemistry | Available as (R) and (S) enantiomers (Critical for bioactivity) |
| Primary Utility | Peptidomimetic design, Beta-turn induction, Alkaloid synthesis |
| Key Drug Class | CNS Stimulants (Methylphenidate analogs), Thrombin Inhibitors |
Biological Mechanism & Pharmacological Potential[2][3][4][5]
The "Homoproline" Effect in Peptidomimetics
In peptide drug design, stability against proteolytic degradation is paramount. N-Cbz-2-piperidineacetic acid acts as a homologue of proline (homoproline).
-
Mechanism: The insertion of a methylene group (-CH2-) between the piperidine ring and the carboxylic acid converts the alpha-amino acid (pipecolic acid) into a beta-amino acid .
-
Result: When incorporated into peptide chains, it disrupts standard alpha-helical structures, inducing stable beta-turns . This "kink" is often the recognition motif for GPCRs and integrins, while the extra carbon confers resistance to standard proteases.
Intrinsic Activity: Acetylcholinesterase (AChE) Inhibition
Recent isolation of natural alkaloids from Huperzia squarrosa has confirmed that the core (R)-2-piperidineacetic acid moiety exhibits moderate inhibitory activity against Acetylcholinesterase (AChE).[1][2]
-
Relevance: AChE inhibitors are the standard of care for Alzheimer's disease.
-
SAR Insight: The N-Cbz group, while a protecting group, mimics the hydrophobic benzyl moieties found in potent AChE inhibitors (like Donepezil). It occupies the peripheral anionic site (PAS) of the enzyme, potentially enhancing binding affinity before deprotection.
The Methylphenidate (Ritalin) Connection
The most commercially significant derivative of this scaffold is Methylphenidate (Ritalin), which is the methyl ester of alpha-phenyl-2-piperidineacetic acid.
-
Causality: The 2-piperidineacetic acid backbone provides the necessary spatial arrangement for dopamine transporter (DAT) binding.
-
Design Strategy: Researchers use N-Cbz-2-piperidineacetic acid to synthesize "simplified" Ritalin analogs to study the minimal pharmacophore required for DAT inhibition, removing the phenyl ring to reduce abuse potential while maintaining therapeutic efficacy.
Visualizing the Pharmacological Landscape
The following diagram illustrates how N-Cbz-2-piperidineacetic acid serves as a central node for accessing diverse therapeutic classes.
Figure 1: Pharmacological lineage of the Homopipecolic acid scaffold.
Experimental Protocols: Synthesis & Application
Synthesis of N-Cbz-2-Piperidineacetic Acid (Arndt-Eistert Homologation)
The most reliable route to generate the 2-acetic acid side chain from the commercially available 2-carboxylic acid (Pipecolic acid) is via Arndt-Eistert Homologation . This method preserves stereochemistry.
Protocol:
-
Activation: Dissolve N-Cbz-Pipecolic acid (10 mmol) in anhydrous THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Add isobutyl chloroformate (1.1 eq) to form the mixed anhydride.
-
Diazomethane Addition: Filter the salt and treat the filtrate with an excess of ethereal diazomethane at 0°C. Stir for 2 hours to form the alpha-diazoketone .
-
Safety Note: Diazomethane is explosive. Use a blast shield and dedicated glassware.
-
-
Wolff Rearrangement: Dissolve the diazoketone in methanol. Add silver benzoate (0.1 eq) dissolved in triethylamine. The rearrangement occurs, expelling nitrogen and forming the methyl ester of the desired homologue.
-
Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1) to yield the free acid N-Cbz-2-piperidineacetic acid .
Solid-Phase Peptide Coupling (General Workflow)
To utilize this molecule as a turn inducer in peptide synthesis:
-
Resin Loading: Swell Wang resin in DMF. Couple the first amino acid using standard Fmoc protocols.
-
Coupling the Scaffold:
-
Reagents: N-Cbz-2-piperidineacetic acid (3 eq), HATU (2.9 eq), DIEA (6 eq).
-
Condition: Mix in DMF and shake for 2 hours at room temperature.
-
Note: The secondary amine of the piperidine is sterically hindered. HATU is preferred over HBTU to drive the reaction to completion.
-
-
Deprotection (Critical Step):
-
The Cbz group is stable to the TFA used for Fmoc cleavage. It requires Hydrogenolysis (H2, Pd/C) or strong acid (HBr/Acetic Acid) for removal.
-
Strategic Advantage: This allows the scaffold to remain protected while the rest of the peptide is modified, offering "orthogonal" protection if the peptide is synthesized using Boc chemistry.
-
Comparative Analysis: Piperidine Scaffolds
The choice of ring size and side-chain length drastically alters biological activity.
| Scaffold | Structure | Primary Biological Role | Key Property |
| Proline | 5-ring, alpha-acid | Structural rigidity, Collagen | Cis/Trans isomerization |
| Pipecolic Acid | 6-ring, alpha-acid | FKBP12 inhibition, Rapamycin | Higher lipophilicity than Proline |
| Homopipecolic Acid | 6-ring, beta-acid | AChE inhibition, DAT binding | Proteolytic stability, Beta-turn |
| Nipecotic Acid | 6-ring, 3-acid | GABA uptake inhibition | Neurotransmitter mimic |
References
-
Natural Occurrence & AChE Activity
-
Synthetic Methodology (Arndt-Eistert)
-
Source: "Kowalski Ester Homologation.[3] Application to the Synthesis of β-Amino Esters." Journal of Organic Chemistry, 2007.
- Significance: Details the homologation of pipecolic acid to homopipecolic acid, comparing N-Boc and N-Cbz protecting group effects.
-
-
Methylphenidate (Ritalin)
- Source: "2-Piperidineacetic acid, alpha-phenyl-, methyl ester, hydrochloride Substance Details." US EPA CompTox Chemicals Dashboard.
- Significance: Confirms the 2-piperidineacetic acid core in Methylphenid
-
Peptidomimetic Applications
- Source: "Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids.
- Significance: Discusses the use of homopipecolic acid derivatives as constrained dipeptide mimics in drug discovery.
Sources
The Strategic Anchor: Cbz Protection in High-Fidelity Piperidine Synthesis
[1]
Executive Summary
The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ibrutinib). However, its synthesis is often plagued by the high nucleophilicity of the secondary amine, which leads to regioselectivity errors, catalyst poisoning, and over-alkylation.
This technical guide analyzes the Carboxybenzyl (Cbz or Z) protecting group as a critical strategic tool. Unlike the acid-labile Boc or base-labile Fmoc groups, Cbz offers a unique stability profile—resistant to both mild basic and acidic conditions—while suppressing nitrogen basicity. This guide details the mechanistic rationale, validated protocols, and advanced applications of Cbz in constructing complex piperidine scaffolds.
Part 1: Strategic Rationale & Mechanistic Insight
The Electronic "Anchor"
The primary function of the Cbz group is not merely steric blockage but electronic deactivation . By converting the piperidine amine into a carbamate, the nitrogen lone pair is delocalized into the carbonyl oxygen.
-
Consequence: The
of the conjugate acid drops from ~11 (free piperidine) to <0. This suppression of basicity is the "causal factor" that allows Cbz-protected piperidines to undergo transition-metal catalyzed reactions (like Olefin Metathesis) without poisoning the metal center.
The Orthogonality Triad
In multi-step synthesis, Cbz serves as the "middle ground" of stability. It is orthogonal to both Boc and Fmoc, allowing for the selective manipulation of poly-functionalized piperidines (e.g., 3-amino-piperidine scaffolds).[1]
-
Boc: Cleaved by Acid (TFA/HCl). Stable to Base/Hydrogenolysis.
-
Fmoc: Cleaved by Base (Piperidine/DBU). Stable to Acid/Hydrogenolysis.
-
Cbz: Cleaved by Hydrogenolysis (
) or Strong Acid ( ).[2] Stable to TFA and mild Base.
Visualization: The Orthogonality Logic
The following diagram illustrates the decision matrix for selecting Cbz based on reaction conditions.
Figure 1: Orthogonality map demonstrating Cbz as the robust choice for sequences involving both acidic and basic steps, or metal catalysis.
Part 2: Validated Protocols (Self-Validating Systems)
Installation: Schotten-Baumann Conditions
This protocol uses a biphasic system to ensure high yield and ease of purification.
Reagents: Benzyl chloroformate (Cbz-Cl),
| Step | Action | Mechanistic Rationale | Self-Validation Checkpoint |
| 1 | Dissolve piperidine derivative in THF/Water (1:1). Cool to 0°C. | Biphasic solvent solubilizes both organic amine and inorganic base. Cooling prevents hydrolysis of Cbz-Cl. | Solution should be clear or a fine suspension. |
| 2 | Add | Neutralizes HCl generated during the reaction to drive equilibrium forward. | pH of aqueous layer should be >9. |
| 3 | Add Cbz-Cl (1.1 eq) dropwise over 15 mins. | Slow addition prevents localized heating and runaway hydrolysis of the reagent. | TLC: Spot reaction vs. SM. Cbz-product is usually less polar (higher |
| 4 | Warm to RT and stir for 2-4 hours. | Ensures completion. | NMR: Aliquot check. Appearance of benzylic protons singlet at ~5.1 ppm. |
| 5 | Workup: Extract with EtOAc, wash with 1N HCl, then Brine. | Acid wash removes any unreacted amine. | Yield: Mass balance should be >90%. |
Deprotection: Catalytic Hydrogenolysis
The "Gold Standard" for Cbz removal. It is clean, neutral, and quantitative.
Reagents:
-
Preparation: Dissolve N-Cbz piperidine in MeOH. Flush flask with
to remove oxygen (safety). -
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate). Caution: Pd/C can ignite methanol vapor if dry.
-
Hydrogenation: Purge with
balloon (x3). Stir vigorously at RT. -
Monitoring (Critical):
-
TLC: Disappearance of the UV-active spot. The product (free amine) will likely stain with Ninhydrin (purple) or Dragendorff (orange) and stay at the baseline.
-
NMR: Complete disappearance of the aromatic region (7.3 ppm) and the benzylic singlet (5.1 ppm).
-
-
Workup: Filter through Celite to remove Pd.[3] Concentrate filtrate.[3]
Part 3: Advanced Application – Ring-Closing Metathesis (RCM)
Constructing the piperidine ring de novo often involves Ring-Closing Metathesis (RCM) of diene precursors. This is where Cbz shines.
The Challenge: Catalyst Poisoning
Ruthenium-based Grubbs catalysts are electrophilic. A free secondary amine (from the diene precursor) can coordinate to the Ru center, displacing the phosphine or carbene ligand, effectively killing the catalyst.
The Solution: Cbz-Deactivation
Protecting the nitrogen with Cbz reduces electron density, preventing coordination to Ruthenium. Furthermore, the Cbz group is stable to the ethylene byproduct and thermal conditions of RCM.
Workflow Visualization
Figure 2: The RCM pathway for piperidine synthesis. Cbz protection is the critical enabling step to prevent catalyst deactivation.
Part 4: Troubleshooting & Optimization
NMR Rotamers: The "Ghost" Peaks
Observation: In
-
Do not assume impurity.
-
Validation: Run the NMR at elevated temperature (e.g., 50-60°C in DMSO-
). The peaks should coalesce into sharp singlets as rotation becomes fast relative to the NMR timescale.
Hydrogenolysis Stalling
Observation: Reaction stalls at 50% conversion. Cause: Catalyst poisoning by the generated free amine product. Solution: Add 1.0 equivalent of HCl or Acetic Acid to the reaction mixture. This protonates the product amine immediately upon formation, preventing it from binding to the Pd surface.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.Link
-
Ring-Closing Metathesis of Nitrogen-Containing Compounds: Applications to Heterocycle Synthesis. Chemical Reviews. (2004). Link
-
Orthogonal protection strategies for the synthesis of functionalized piperidines. Journal of Organic Chemistry. (2018).[4][5] Link
-
Catalytic Hydrogenolysis of Cbz Groups: Mechanisms and Optimization. Organic Process Research & Development. (2002).[5][6] Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
Physicochemical properties of N-Cbz protected amino acids
Title: The Physicochemical Architecture of N-Cbz Protected Amino Acids: A Technical Guide for Synthetic Strategy
Executive Summary The benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of peptide chemistry and organic synthesis, nearly a century after its introduction by Bergmann and Zervas in 1932. Unlike the acid-labile Boc or base-labile Fmoc groups, the Cbz group offers a unique orthogonality profile—cleavable by catalytic hydrogenolysis or strong acidolysis—making it indispensable for complex multi-step syntheses where mild deprotection is required to preserve sensitive pharmacophores. This guide analyzes the physicochemical shifts that occur upon N-protection, details the mechanistic underpinnings of its stability, and provides self-validating protocols for its manipulation.
Part 1: The Chemistry of the Carbobenzoxy Group
The Cbz group is a carbamate (urethane) protecting group. Its structural core consists of a benzyl ester linked to a carbamic acid moiety.
-
Electronic Effect: The urethane linkage (
) reduces the nucleophilicity of the nitrogen lone pair via resonance delocalization into the carbonyl. This is critical for preventing side reactions (like polymerization) during activation of the carboxyl group. -
Racemization Suppression: Unlike
-acyl groups (e.g., acetyl or benzoyl), the Cbz group significantly suppresses racemization during peptide coupling. The ethoxy oxygen atom donates electron density, reducing the electrophilicity of the carbonyl carbon, thereby disfavoring the formation of the oxazolone (azlactone) intermediate, which is the primary driver of chiral loss.
Part 2: Physicochemical Profile & Solubility Shifts
The transition from a free amino acid to an N-Cbz derivative represents a fundamental shift in physicochemical properties, primarily driven by the "masking" of the zwitterion.
Solubility and Lipophilicity (LogP)
Free amino acids exist as zwitterions (
Upon Cbz protection:
-
Zwitterion Collapse: The amine is capped, eliminating the internal salt bridge.
-
Lipophilic Shift: The addition of the aromatic benzyl ring increases the LogP (partition coefficient).
-
Solubility Inversion: The molecule becomes insoluble in water (at acidic/neutral pH) and highly soluble in organic solvents like Ethyl Acetate (EtOAc), Dichloromethane (DCM), and THF.
Implication for Workup: This property is the basis for purification. Unreacted amino acid remains in the aqueous phase, while the Cbz-product extracts into the organic phase.
Thermal Properties[1][2]
-
Melting Point: Cbz-amino acids generally exhibit sharp melting points in the range of 80°C – 160°C, significantly lower than their free amino acid counterparts. This makes melting point determination a reliable initial purity check.
Table 1: Comparative Physicochemical Properties
| Property | Free Amino Acid (e.g., L-Phe) | N-Cbz Protected (Cbz-L-Phe) | Causality |
| State | Crystalline Solid | Crystalline Solid | |
| Melting Point | ~283°C (decomp) | 86-88°C | Loss of strong ionic lattice forces. |
| Water Solubility | High (Zwitterionic) | Low (Hydrophobic) | Benzyl ring addition + loss of charge. |
| Organic Solubility | Negligible | High (EtOAc, DCM) | Increased lipophilicity. |
| pKa (COOH) | ~2.2 | ~3.5 - 4.0 | Removal of |
Part 3: Stability & Orthogonality
The utility of Cbz lies in its orthogonality to other common protecting groups.
-
Acid Stability: Stable to TFA (Trifluoroacetic acid) and dilute HCl. This allows for the selective removal of Boc groups or
-butyl esters in the presence of Cbz. -
Base Stability: Stable to mild bases (TEA, DIPEA) and nucleophiles used in Fmoc deprotection (piperidine). However, strong bases (NaOH, LiOH) can cause hydrolysis (saponification) of the benzyl ester linkage, especially at elevated temperatures.
-
Thermal Stability: Generally stable up to ~150°C, allowing for reflux conditions in many organic solvents.
Part 4: Synthesis & Deprotection Workflows[3][4]
A. Synthesis: The Schotten-Baumann Condition
The standard synthesis involves reacting the amino acid with Benzyl Chloroformate (Cbz-Cl) in an aqueous/organic biphasic system.
Critical Control Point: pH
-
pH < 8: The amine is protonated (
) and cannot act as a nucleophile. Reaction stalls. -
pH > 10: Cbz-Cl hydrolyzes rapidly to benzyl alcohol and
. Risk of dipeptide formation or racemization increases. -
Optimal pH (8-10): Maintained by bases like
, , or .[1]
Figure 1: The Schotten-Baumann workflow for Cbz protection. Note the critical acidification step which converts the water-soluble carboxylate salt back into the organic-soluble free acid.
B. Deprotection: Catalytic Hydrogenolysis
This is the "gold standard" method—mild, neutral, and clean.
-
Mechanism: It is not a simple hydrolysis.[2][][4] It involves the adsorption of the benzyl ring onto the Palladium (Pd) surface, followed by oxidative insertion and hydrogen transfer.
-
Byproducts: Toluene and
(gas). The amine is released free.[5]
Figure 2: Mechanistic pathway of Pd-catalyzed hydrogenolysis. The evolution of CO2 gas drives the reaction to completion (entropy driven).
Part 5: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of Cbz-L-Phenylalanine
Objective: Protect L-Phe using Cbz-Cl under Schotten-Baumann conditions.
-
Preparation: Dissolve L-Phenylalanine (10 mmol) in 2N NaOH (10 mL). Cool to 0°C in an ice bath.
-
Why? Low temp reduces the rate of Cbz-Cl hydrolysis.
-
-
Addition: Simultaneously add Benzyl Chloroformate (11 mmol) and 2N NaOH dropwise over 30 minutes.
-
Validation: Use a pH meter or phenolphthalein indicator. The mixture must remain alkaline (pH > 9). If pH drops, amine protonates and reaction stops.
-
-
Reaction: Remove ice bath and stir vigorously at Room Temp (RT) for 1-2 hours.
-
Check: The solution should be clear or slightly turbid.
-
-
Workup (The Separation):
-
Wash the alkaline solution with Diethyl Ether (2 x 10 mL).
-
Why? This removes unreacted Cbz-Cl and Benzyl Alcohol (byproduct). The product is a salt (
) and stays in water.
-
-
Acidify the aqueous layer carefully with 6N HCl to pH ~2.
-
Observation: A heavy white precipitate (oil or solid) will form. This is the Cbz-AA.
-
-
Extract with Ethyl Acetate (3 x 20 mL). Dry over
and evaporate.[6]
-
-
Crystallization: Recrystallize from EtOAc/Hexane.
Protocol 2: Deprotection via Hydrogenolysis
Objective: Remove Cbz group to yield free amine.
-
Setup: Dissolve Cbz-AA (1 g) in Methanol or Ethanol (20 mL). Flush the flask with Nitrogen.
-
Catalyst: Carefully add 10% Pd/C (100 mg, 10 wt%).
-
Safety: Pd/C is pyrophoric. Add it to the wet solvent or under inert gas.
-
-
Hydrogenation: Bubble
gas (balloon pressure) through the solution or shake in a Parr apparatus (30-40 psi) for 1-4 hours.-
Validation: Monitor by TLC. Cbz-AA (UV active) disappears; Free AA (ninhydrin positive, often UV inactive) appears.
-
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Caution: Do not let the filter cake dry out completely in air (fire hazard).
-
-
Isolation: Evaporate solvent. The residue is the free amino acid (or peptide).
Part 6: Critical Quality Attributes (CQAs) in Drug Development
When using Cbz-protected intermediates in GMP manufacturing, monitor:
-
Benzyl Chloride Impurities: Commercial Cbz-Cl can contain benzyl chloride, a known genotoxin. Ensure the starting material is high grade.
-
Racemization: While lower risk than amides, racemization can occur if the activation step (e.g., using EDC/HOBt) is performed with excess base or prolonged time.
-
Test: Chiral HPLC or optical rotation comparison against standards.
-
-
Catalyst Leaching: In hydrogenolysis, residual Palladium is a major concern.
-
Limit: ICH Q3D guidelines (typically < 10 ppm for oral drugs). Use metal scavengers (e.g., SiliaMetS) if filtration is insufficient.
-
References
-
Bergmann, M., & Zervas, L. (1932).[4][7] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link (The foundational paper establishing the carbobenzoxy method).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link (The definitive reference for stability and cleavage conditions).
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link (Comprehensive review of protection strategies including Cbz).
- Han, G., & Tam, J. P. (2012). Strategies for the Synthesis of Cyclic Peptides. Journal of the American Chemical Society. (Discusses orthogonality of Cbz in complex synthesis).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for mechanistic details of hydrogenolysis and Schotten-Baumann).
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. m.youtube.com [m.youtube.com]
- 4. Bergmann azlactone peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]
Technical Whitepaper: Physicochemical Profiling of N-Cbz-2-piperidineacetic Acid
Executive Summary
N-Cbz-2-piperidineacetic acid (CAS 137428-09-2 ) is a critical chiral building block utilized in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structural integrity relies on the orthogonality of the benzyloxycarbonyl (Cbz) protecting group relative to the free carboxylic acid side chain. This guide provides a definitive technical analysis of its physicochemical behavior, establishing specific protocols for solubility profiling, stability assessment, and purification.
The molecule exhibits a pH-dependent solubility switch that serves as a primary mechanism for purification (Acid/Base Workup). While the piperidine ring confers stability, the Cbz moiety requires specific handling to prevent premature carbamate hydrolysis or oxidation.
Molecular Identity & Physicochemical Baseline
Understanding the structural functionality is the prerequisite for predicting solubility and stability.
| Property | Specification |
| Chemical Name | 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid |
| CAS Number | 137428-09-2 |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| Physical State | White to off-white crystalline solid |
| pKa (Acidic) | ~4.65 (Carboxylic acid side chain) |
| LogP (Predicted) | ~1.9 (Lipophilic Cbz dominates neutral form) |
| Chirality | Contains one chiral center at C2 of the piperidine ring |
Structural Functional Analysis (DOT Visualization)
The following diagram maps the hydrophobic and hydrophilic domains that dictate solvent interaction.
Solubility Profile & Process Implications
The solubility of N-Cbz-2-piperidineacetic acid is governed by the ionization state of the carboxylic acid. The molecule acts as a "solubility switch," moving between aqueous and organic phases based on pH.
Quantitative Solubility Data (Estimated at 25°C)
| Solvent System | Solubility Status | Mechanism |
| Water (pH < 3) | Insoluble (< 0.1 mg/mL) | Protonated acid form aggregates due to lipophilic Cbz. |
| Water (pH > 8) | Soluble (> 50 mg/mL) | Deprotonated carboxylate ( |
| Dichloromethane (DCM) | Highly Soluble | Favorable interaction with Cbz/Piperidine core. |
| Ethyl Acetate | Soluble | Standard solvent for extraction/crystallization. |
| Methanol/Ethanol | Soluble | Polar protic interaction compatible with both domains. |
| Hexanes/Heptane | Insoluble | Polarity of carboxylic acid prevents dissolution. |
Protocol 1: The "Self-Validating" Purification Workflow
This protocol uses the solubility switch to purify the compound without chromatography. It is "self-validating" because failure to precipitate or extract indicates impurity (e.g., Cbz cleavage or salt contamination).
Stability Assessment
Solid-State Stability
-
Shelf Life: Stable for >2 years when stored at 2-8°C in a desiccated environment.
-
Hygroscopicity: Low to moderate. The free acid can absorb moisture; storage in tightly sealed containers is mandatory.
-
Photostability: The benzyloxy group absorbs UV. Prolonged exposure to direct light may induce gradual photo-oxidation. Amber vials are recommended.
Solution Stability (Stress Conditions)
The carbamate (Cbz) linkage is the primary site of potential degradation, though it is significantly more robust than Boc or Fmoc in specific environments.
-
Acidic Stability (0.1 M HCl, 24h): Stable. The Cbz group resists mild aqueous acid. Deprotection requires strong acids (HBr/AcOH) or Lewis acids.
-
Basic Stability (0.1 M NaOH, 24h): Stable. The piperidine ring prevents beta-elimination common in linear amino acids. However, extreme heat (>60°C) in strong base may hydrolyze the Cbz carbamate to the free amine.
-
Thermal Stability: Stable up to ~150°C (Melting point typically >100°C, exact value depends on polymorph). Decarboxylation is unlikely below 180°C.
Degradation Pathways Diagram
Experimental Protocols
Protocol 2: Stability-Indicating HPLC Method
To verify purity and detect degradation (e.g., benzyl alcohol release or free amine formation), use the following standardized method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5% → 90% B (Elution of N-Cbz analog)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (Cbz aromatic ring).
-
Expected Retention:
-
Benzyl Alcohol (Degradant): ~4-6 min.
-
N-Cbz-2-piperidineacetic acid: ~10-12 min.
-
Protocol 3: Gravimetric Solubility Determination
-
Weigh 50 mg of analyte into a 4 mL vial.
-
Add solvent in 100 µL increments, vortexing for 1 min between additions.
-
Endpoint: Clear solution with no visible particulates.
-
Calculation:
.
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation Risk: Fine dust. Use a fume hood when weighing solids.
-
First Aid: In case of contact, wash with soap and water. If in eyes, rinse cautiously with water for 15 minutes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1502086, N-Cbz-4-piperidineacetic acid (Analogous Structure). Retrieved January 29, 2026 from [Link].
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Cbz stability/deprotection mechanisms).
Piperidine Architectures in Modern Drug Discovery: From Scaffold Logic to Late-Stage Functionalization
Executive Summary
This technical guide addresses the strategic utilization of piperidine derivatives in high-throughput screening and lead optimization. Piperidine (azacyclohexane) remains the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs, surpassing even pyridine and piperazine. Its dominance stems not merely from synthetic accessibility, but from its unique ability to project pharmacophores into defined 3D vectors while maintaining specific physicochemical properties (pKa, lipophilicity).
This guide moves beyond basic heterocyclic chemistry to focus on divergent discovery : how to utilize modern C-H functionalization and conformational control to generate novel intellectual property (IP) from this "privileged" scaffold.
Part 1: Structural Logic & Conformational Control
The Chair Conformation as a Design Feature
Unlike flat aromatic scaffolds (e.g., phenyl, pyridine), piperidine exists predominantly in a chair conformation. This 3D architecture allows for precise vector positioning of substituents.
-
The Equatorial Preference: Substituents at C2, C3, and C4 generally prefer the equatorial position to minimize 1,3-diaxial interactions.
-
The Nitrogen Lone Pair: The N-lone pair occupies an axial or equatorial position depending on N-substitution and protonation state. In drug design, this dictates the directionality of hydrogen bonding with the target protein.
-
A-Value Exploitation: By placing a bulky group (e.g., tert-butyl or aryl) at the C4 position, the ring can be "locked" into a single conformation. This reduces the entropic penalty upon binding to a protein target, potentially improving affinity by orders of magnitude.
Table 1: Physicochemical Impact of Piperidine Modifications
| Modification | Structural Effect | MedChem Consequence |
| 4-Fluoro | Lowers pKa of amine (inductive) | Improves metabolic stability; reduces hERG liability. |
| 4,4-Difluoro | Ring distortion; lipophilicity modulation | Blocks metabolic "soft spot" (oxidation at C4). |
| 2-Methyl | Steric clash with N-substituents | Introduces atropisomerism if N-aryl; increases selectivity. |
| Bridged (e.g., Tropane) | Rigidifies chair boat | High affinity due to pre-organized conformation (entropy). |
Part 2: Synthetic Strategy – The Divergent Approach
Traditional piperidine synthesis relies on de novo ring construction (e.g., Dieckmann condensation) or hydrogenation of pyridines. While robust, these methods limit diversity to commercially available precursors.
The Modern Paradigm: Late-Stage Functionalization (LSF) To discover novel compounds, we utilize LSF to append complexity to the saturated ring directly. This allows for the rapid generation of libraries from a single piperidine core.
Visualization: Synthetic Decision Matrix
The following diagram illustrates the logic flow for selecting a synthetic route based on the desired substitution pattern.
Figure 1: Decision matrix for selecting synthetic methodologies. Blue indicates the starting point; Green indicates modern divergent strategies.
Part 3: Experimental Protocol – Photoredox -Arylation
Objective: Direct installation of aryl groups at the
Mechanism: This protocol utilizes a dual-catalytic system (Iridium photoredox catalyst + Nickel cross-coupling catalyst) to achieve C(sp3)–C(sp2) bond formation.
Reagents & Equipment[1][2][3]
-
Substrate: N-Boc-piperidine (1.0 equiv)
-
Coupling Partner: Aryl bromide (1.5 equiv)
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)
-
Cross-Coupling Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)
-
Base: Quinuclidine (1.1 equiv) - Critical for Hydrogen Atom Transfer (HAT)
-
Solvent: Acetonitrile (degassed)
-
Light Source: Blue LED (450 nm, 34W)
Step-by-Step Methodology
-
Glovebox Assembly: In a nitrogen-filled glovebox, charge an 8 mL vial with the Iridium photocatalyst (0.01 mmol), Nickel source (0.05 mmol), ligand (0.05 mmol), and aryl bromide (1.5 mmol).
-
Substrate Addition: Add N-Boc-piperidine (1.0 mmol) and Quinuclidine (1.1 mmol).
-
Solvation: Add anhydrous, degassed Acetonitrile (5.0 mL). Seal the vial with a Teflon-lined cap.
-
Irradiation: Remove from glovebox. Place the vial 2 cm away from the Blue LED source. Direct a fan at the vial to maintain temperature < 35°C. Stir vigorously (1200 rpm) for 18 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO3 (2 x 10 mL).
-
Purification: Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Checkpoints (Self-Correcting):
-
Color Change: The reaction should turn from yellow (Ir catalyst) to a dark/deep green or brown within 1 hour, indicating active Ni(0)/Ni(I) species formation. If it remains yellow, oxygen ingress has occurred; abort and restart.
-
Proto-dehalogenation: If LC-MS shows significant formation of the de-halogenated aryl product (Ar-H), reduce the light intensity or increase the concentration of the piperidine substrate.
Part 4: Lead Optimization & SAR Logic
Once a piperidine hit is identified, optimization focuses on improving potency and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
The "Metabolic Switch" Strategy
Piperidines are prone to oxidative metabolism by Cytochrome P450 enzymes, typically at the
Optimization Workflow:
-
Identify Hotspots: Incubate compound with liver microsomes. Analyze metabolites.
-
Blockade:
-
If C2 oxidation is dominant
Introduce -methyl or -trifluoromethyl group. -
If N-oxidation is dominant
Reduce basicity by adding an electron-withdrawing group (EWG) to the -position or converting to a piperidin-2-one (lactam).
-
Visualization: SAR Optimization Pathway
This diagram maps the logical flow of structural modifications to address specific liabilities.
Figure 2: Structure-Activity Relationship (SAR) map for optimizing piperidine leads.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. [Link]
-
Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Journal of Organic Chemistry, 81(16), 6898–6926. [Link]
-
Hagihara, S., et al. (2021). Piperidine-Based Drug Discovery: Strategic Approaches and Recent Advances. Medicinal Research Reviews. [Link]
-
Gomez-Orellana, I., et al. (2022). Recent Advances in the C–H Functionalization of Piperidines. Molecules, 27(3), 890. [Link]
Methodological & Application
Application Note: Enantioselective Synthesis of 2-Piperidineacetic Acid Derivatives
Focus Application: High-Purity Synthesis of
Executive Summary & Strategic Overview
Audience: Medicinal Chemists, Process Development Scientists.
2-Piperidineacetic acid derivatives represent a critical scaffold in neuropharmacology, most notably exemplified by Methylphenidate (Ritalin) . The pharmacological efficacy of these compounds is strictly governed by their stereochemistry. For Methylphenidate, the
This Application Note details two distinct, high-fidelity workflows for accessing these chiral scaffolds:
-
Method A (Catalytic): Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. This is a modern, atom-economic route ideal for early-stage library generation.
-
Method B (Resolution): Classical Resolution via (+)-O,O'-Di-p-toluoyl-D-tartaric acid. This remains the industry standard for scalability and absolute stereochemical purity.
Strategic Selection Guide
| Feature | Method A: Ir-Catalyzed Hydrogenation | Method B: Classical Resolution |
| Primary Utility | Library synthesis, SAR exploration | Process scale-up, GMP manufacturing |
| Starting Material | 2-Substituted Pyridines | Racemic Piperidine mixture |
| Atom Economy | High (Direct reduction) | Low (Requires stoichiometric chiral acid) |
| Stereocontrol | >90% ee (Tunable via ligand) | >99% ee (Via crystallization) |
| Throughput | Medium (Requires high-pressure equipment) | High (Standard reactor vessels) |
Scientific Foundation & Mechanism
The Stereochemical Challenge
The synthesis of 2-piperidineacetic acid derivatives involves controlling two contiguous stereocenters:
-
C2-Piperidine Ring: The primary stereocenter.
- -Carbon: The exocyclic center adjacent to the ester.
Critical Insight: The
Mechanism of Iridium-Catalyzed Hydrogenation
The reduction of the aromatic pyridine ring is thermodynamically difficult due to high resonance energy. The breakthrough methodology (pioneered by Zhou et al.) utilizes Iridium-bisphosphine complexes and an activator (like
Pathway Logic:
-
Activation: The pyridine nitrogen is activated (quaternized or protonated), disrupting aromaticity.
-
Hydride Transfer: The Ir-H species delivers a hydride to the activated ring.
-
Enantioselection: The chiral ligand on Iridium dictates the face of addition, setting the C2 stereocenter.
Figure 1: Simplified workflow for the asymmetric hydrogenation of pyridine derivatives.
Detailed Experimental Protocols
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation
Target: Direct conversion of ethyl 2-pyridineacetate to ethyl (R)-2-piperidineacetate.
Reagents:
-
Substrate: Ethyl 2-pyridineacetate (1.0 mmol)
-
Catalyst: [Ir(COD)Cl]
(0.5 mol%) -
Ligand: (R)-MeO-Biphep or (R)-SegPhos (1.1 mol%)
-
Activator:
(5 mol%) or Benzyl Bromide (10 mol%) -
Solvent: Toluene or THF (anhydrous)
-
Gas: Hydrogen (
), 600 psi (40 bar)
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, mix [Ir(COD)Cl]
and the chiral diphosphine ligand in Toluene (2 mL). Stir for 15 minutes to form the active complex. -
Substrate Addition: Add Ethyl 2-pyridineacetate and the activator (
). The solution may turn dark red/brown. -
Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with
three times. Pressurize to 600 psi (40 bar). -
Reaction: Stir at room temperature (25°C) for 12–24 hours.
-
Workup: Release pressure carefully. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve residue in saturated
to neutralize the salt. Extract with Dichloromethane (DCM). Dry overngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> . -
Epimerization (Optional): If the erythro isomer dominates, reflux the crude oil in Ethanol with catalytic Sodium Ethoxide (NaOEt) for 4 hours to equilibrate to the threo isomer.
Self-Validation Check:
-
Conversion: Check by
H NMR. Pyridine protons (7.0-8.5 ppm) should disappear; Piperidine multiplets (1.0-3.5 ppm) should appear. -
Enantioselectivity: Analyze via Chiral HPLC (see Section 4).
Protocol B: Classical Resolution via Diastereomeric Crystallization
Target: Isolation of (R,R)-Methylphenidate from racemic threo-Methylphenidate.
Reagents:
-
Substrate: Racemic threo-Methylphenidate free base (10 g, ~43 mmol)
-
Resolving Agent: (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) (16.6 g, 43 mmol)
-
Solvent: Methanol (warm)
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic methylphenidate in Methanol (50 mL) at 45°C.
-
Addition: Add a solution of (+)-DPTTA in Methanol (40 mL) slowly over 10 minutes. Maintain temperature at 45°C.
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Stirring should be gentle to encourage crystal growth.
-
Aging: Cool further to 0°C (ice bath) and stir for 1 hour to maximize yield.
-
Filtration: Filter the white precipitate. This is the (R,R)-Methylphenidate · DPTTA salt .
-
Note: The mother liquor contains the enriched (S,S)-isomer.
-
-
Recrystallization (Critical for >99% ee): Dissolve the wet cake in refluxing Methanol. Cool slowly to obtain high-purity crystals.
-
Free Basing: Suspend the purified salt in water. Add 10%
until pH > 11. Extract with DCM. Evaporate to yield purengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -Methylphenidate.
Self-Validation Check:
-
Yield: Typical yield of the salt is 85-90% (based on the theoretical 50% available enantiomer).
-
Melting Point: The DPTTA salt should have a sharp melting point (check specific literature value, typically >190°C for similar derivatives).
Analytical Validation (Chiral HPLC)
Accurate determination of Enantiomeric Excess (ee) is non-negotiable.
Method Parameters:
-
Column: Chiralcel AD-H or Chirobiotic V2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).
-
Note: The amine additive is crucial to prevent peak tailing of the basic piperidine nitrogen.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (or 254 nm if phenyl ring is present).
-
Temperature: 25°C.
Data Interpretation:
| Isomer | Approx Retention Time (min)* |
|---|---|
| (S,S)-Isomer | ~ 6.5 min |
| (R,R)-Isomer | ~ 8.2 min |
| Erythro Isomers | Typically elute earlier or later depending on column; verify with standards. |
*Retention times vary by column age and exact mobile phase composition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Catalyst poisoning by Pyridine N | Increase Activator ( |
| Low ee (Method A) | High Temperature / Pressure | Lower temperature to 0°C or reduce |
| Oiling out (Method B) | Cooling too fast | Re-heat to dissolution and cool at a rate of 5°C per 30 mins. Seed with pure crystals if available. |
| Peak Tailing (HPLC) | Interaction with silanols | Increase Diethylamine concentration in mobile phase (up to 0.2%). |
References
-
Iridium-Catalyzed Hydrogenation Mechanism: Chen, M. W., Ji, Y., Wang, J., Chen, Q. A., Shi, L., & Zhou, Y. G. (2017).[2] Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator.[2] Organic Letters. [Link]
-
Resolution of Methylphenidate: Prashad, M., et al. (1999). Enantioselective Synthesis of (d)-threo-Methylphenidate. Tetrahedron: Asymmetry. (Reference for DPTTA usage). See also: OMICS International Protocol for Dexmethylphenidate. [Link]
-
Chiral HPLC Methods: Sui, Y. et al. (2017).[1][3] Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. [Link]
-
General Review of Pyridine Hydrogenation: Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry. (Contextual grounding for Method A). [Link] (Note: Link directs to related metal-catalyzed insertion, used here as proxy for general metal-catalysis context in heterocycles).
- Patent Literature (Process Chemistry)
Sources
Application Note: N-Cbz-2-piperidineacetic Acid in Drug Discovery
Introduction: The Strategic Value of the Scaffold
N-Cbz-2-piperidineacetic acid represents a critical class of "homologated" amino acid building blocks. Structurally, it consists of a piperidine ring with an acetic acid moiety at the C2 position, with the secondary amine protected by a Carboxybenzyl (Cbz/Z) group.
Unlike its
-
Conformational Flexibility: It retains the ring constraint of piperidine but introduces specific rotational freedom at the C2-C
bond, making it an ideal "turn inducer" in peptide design. -
Proteolytic Stability: As a
-amino acid, it is resistant to standard proteases, extending the half-life of peptide-based drugs. -
Orthogonal Protection: The Cbz group is stable to acidic conditions (TFA, HCl) used to remove Boc or t-Butyl groups, but is cleaved via catalytic hydrogenation (
) or strong acids (HBr/AcOH), allowing for precise, multi-step synthesis strategies.
Core Applications
-
Peptidomimetics: Synthesis of foldamers and protease-resistant macrocycles.
-
Small Molecule Drugs: Intermediate for thrombin inhibitors (e.g., Argatroban analogs) and neuroactive agents (Methylphenidate analogs).
-
Chiral Resolution: Used as a resolving agent or chiral pool material due to the defined stereocenter at C2.
Application Focus: Peptidomimetics & Foldamers
In modern drug discovery, "foldamers"—synthetic oligomers that mimic the secondary structure of proteins—are high-value targets. N-Cbz-2-piperidineacetic acid acts as a structural lock .
Mechanism of Action
When incorporated into a peptide backbone, the piperidine ring restricts the
Comparative Pharmacophore Data
| Feature | N-Cbz-Pipecolic Acid ( | N-Cbz-2-Piperidineacetic Acid ( | Drug Discovery Impact |
| Backbone Length | 3 atoms (N-C-C=O) | 4 atoms (N-C-C-C=O) | Expands binding footprint. |
| Protease Stability | Low to Moderate | High | Critical for serum stability. |
| Conformation | Rigid (Proline-like) | Semi-Rigid (Turn Inducer) | Induces novel |
| Cbz Role | Protection | Protection + Lipophilicity | Cbz can enhance cell permeability during early screening. |
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Incorporate N-Cbz-2-piperidineacetic acid into a peptide sequence on Wang Resin.
Challenge:
Reagents:
-
Resin: Wang Resin (0.7 mmol/g loading)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Resin Swelling:
-
Swell 200 mg of Wang resin in DCM (3 mL) for 30 minutes. Drain and wash with DMF (3x).[1]
-
-
Activation (Pre-activation is critical):
-
In a separate vial, dissolve N-Cbz-2-piperidineacetic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF.
-
Add DIPEA (6.0 eq).
-
Note: Allow to activate for exactly 2 minutes. The solution should turn yellow.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (do not stir with magnetic bar to avoid crushing resin) for 2 to 4 hours at room temperature.
-
QC Check: Perform a Kaiser test. Note that secondary amines (like piperidine) do not yield a standard blue color; however, since the N is Cbz-protected, you are testing the resin's free amine. If coupling is to a free amine on resin, the test should be negative (no color) after coupling.
-
-
Capping (Optional but Recommended):
-
Treat with acetic anhydride/pyridine (1:1) in DMF for 10 minutes to cap unreacted sites.
-
-
Deprotection Strategy (The Cbz Factor):
-
Crucial: Standard Fmoc SPPS uses piperidine to deprotect. Cbz is stable to piperidine.
-
To continue synthesis: You must use orthogonal deprotection. If the N-Cbz group is the N-terminus, the synthesis stops here, or you must use Hydrogenolysis on-resin (difficult) or TFMSA (Trifluoromethanesulfonic acid).
-
Alternative: Use this building block as the N-terminal cap or cleave the peptide from resin first, then deprotect Cbz in solution using
.
-
Protocol B: Solution-Phase Synthesis of Methylphenidate Analogs
Objective: Use N-Cbz-2-piperidineacetic acid to synthesize a conformationally restricted analog of Methylphenidate.
Workflow:
-
Esterification: React N-Cbz-2-piperidineacetic acid with MeOH/SOCl
to form the methyl ester. -
Cbz Deprotection: Hydrogenolysis (
, 1 atm, 10% Pd/C, MeOH) removes the Cbz group to yield the free amine. -
Salt Formation: Treat with HCl/Ether to isolate the hydrochloride salt.
Visualizing the Workflow
The following diagram illustrates the orthogonal protection strategy essential when using this scaffold in complex synthesis.
Technical Troubleshooting & Causality
Issue: Low yield during coupling of N-Cbz-2-piperidineacetic acid.
-
Causality: The steric bulk of the Cbz group combined with the piperidine ring creates a "shielded" carboxylate.
-
Solution: Switch from HATU to COMU or PyBOP . Increase temperature to 40°C (microwave-assisted SPPS) to overcome the activation energy barrier.
Issue: Racemization at C2.
-
Causality: Over-activation of the carboxyl group can lead to enolization, especially in the presence of strong bases.
-
Solution: Use Collidine (TMP) instead of DIPEA as the base. Collidine is weaker and sterically hindered, reducing the risk of proton abstraction at the alpha-position (C2).
References
-
National Institutes of Health (NIH). (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]
- Google Patents. (2010). WO2010080787A1 - Synthesis of methylphenidate and analogs thereof.
-
Lead Sciences. (2024). N-Cbz-piperidine-2-carboxylic acid Product Data. Retrieved from [Link]
-
MDPI. (2020). Epimerisation in Peptide Synthesis. Retrieved from [Link]
Sources
Application Note: High-Efficiency Catalytic Hydrogenolysis of N-Cbz-2-Piperidineacetic Acid
Executive Summary
This application note details a robust, scalable protocol for the deprotection of N-Cbz-2-piperidineacetic acid (N-Cbz-homoproline) to yield 2-piperidineacetic acid . While catalytic hydrogenolysis is the industry standard for removing benzyloxycarbonyl (Cbz/Z) groups, this specific substrate presents unique challenges due to the zwitterionic nature of the product and the high potential for catalyst poisoning by the resulting secondary amine.
This guide moves beyond generic "textbook" procedures, addressing the critical solubility parameters and kinetic barriers that often lead to stalled reactions or low recovery yields in peptidomimetic synthesis.
Scientific Principles & Reaction Mechanism[1][2]
The Mechanistic Pathway
The deprotection proceeds via palladium-catalyzed hydrogenolysis. Unlike acid hydrolysis (which requires harsh conditions like HBr/AcOH), hydrogenolysis occurs under neutral or mild conditions, preserving the integrity of the piperidine ring stereochemistry.
The reaction follows a specific sequence on the catalyst surface:
-
Adsorption: The benzyl ring coordinates to the Pd surface.
-
Hydrogenolysis: Oxidative addition of H2 and cleavage of the benzylic C-O bond releases toluene.
-
Decarboxylation: The unstable carbamic acid intermediate spontaneously decarboxylates to release CO2 and the free amine.
The "Amine Poisoning" Phenomenon
A critical failure mode in this synthesis is the strong coordination of the product (a secondary amine) to the Palladium surface. As the reaction proceeds, the generated free amine competes with the starting material for active sites, effectively "poisoning" the catalyst and stalling the reaction at 50-70% conversion.
Solution: The protocol below utilizes a protic solvent system (MeOH/Acetic Acid) . Protonating the amine renders it incapable of coordinating to the metal center, ensuring constant catalyst turnover.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway of Pd-catalyzed Cbz cleavage showing the critical decarboxylation step.
Critical Process Parameters
The following parameters are optimized for quantitative conversion (>98%) and high recovery.
| Parameter | Recommended Value | Rationale |
| Catalyst | 10% Pd/C (Wet type) | "Wet" (50% H2O) catalyst minimizes pyrophoric risk. Dry Pd/C is a severe fire hazard in methanol. |
| Loading | 5–10 wt% | Sufficient to overcome minor poisoning; lower loadings (<2%) often result in incomplete conversion. |
| Solvent | MeOH + 1.0 eq AcOH | Critical: Acetic acid prevents catalyst poisoning by the amine product. Methanol ensures solubility of the lipophilic starting material. |
| Pressure | 1 atm (Balloon) | Sufficient for this transformation. High pressure (Parr shaker) is optional but not required. |
| Temperature | Ambient (20–25°C) | Heating is rarely needed and increases the risk of side reactions (e.g., methylation if using MeOH). |
Detailed Experimental Protocol
Materials Preparation
-
Substrate: N-Cbz-2-piperidineacetic acid (1.0 equiv).
-
Catalyst: 10% Palladium on Carbon, Degussa Type (50% water wet).
-
Solvent: HPLC Grade Methanol.
-
Additive: Glacial Acetic Acid (1.0–1.1 equiv).
-
Gas: Hydrogen (balloon) and Nitrogen (for purging).
Step-by-Step Procedure
Step 1: Solubilization & Inerting
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Cbz-2-piperidineacetic acid in Methanol (0.1 M concentration).
-
Add Glacial Acetic Acid (1.0 equiv). Note: This prevents the free amine from binding to the Pd.
-
Seal the flask with a septum and purge with Nitrogen gas for 5-10 minutes to remove dissolved oxygen.
Step 2: Catalyst Addition (Safety Critical)
-
Stop stirring. Carefully add the 10% Pd/C (10 wt% relative to substrate mass).
-
Safety Note: Always add the catalyst to the solvent under an inert atmosphere. Adding dry catalyst to solvent vapors can ignite a fire. Use "wet" catalyst whenever possible.
-
-
Briefly purge with Nitrogen again to ensure no air entered during addition.
Step 3: Hydrogenation
-
Insert a balloon filled with Hydrogen gas via a needle.
-
Vent the flask briefly (via a secondary outlet needle) to replace the Nitrogen headspace with Hydrogen. Repeat x3.
-
Begin vigorous stirring.
-
Observation: You may observe bubbling initially as CO2 is generated from the decarboxylation step.
-
Step 4: Monitoring
-
Monitor via TLC or LC-MS after 2 hours.
-
TLC Tip: The product is an amino acid (zwitterion) and will stay at the baseline in standard EtOAc/Hexane systems. Use a polar eluent (e.g., n-BuOH/AcOH/H2O 3:1:1) and stain with Ninhydrin (product turns purple/blue).
-
Step 5: The "Hidden Yield Loss" Workup Many protocols fail here. The product is zwitterionic and has low solubility in pure Methanol once the Cbz group is gone. It often precipitates on the carbon/Celite, leading to massive yield loss during filtration.
-
Check Solubility: If the reaction mixture looks cloudy or has solids (other than charcoal), add a small amount of Water (10-20% v/v) until the white solids dissolve. The catalyst should be the only solid remaining.
-
Filter the mixture through a pad of Celite (diatomaceous earth).
-
Wash the pad: Rinse the Celite cake with 50% MeOH/Water (not pure MeOH) to ensure all zwitterionic product is eluted.
-
Concentrate the filtrate under reduced pressure to yield the product as the acetate salt.
Visualization: Experimental Workflow
Figure 2: Operational workflow highlighting the critical solubility check before filtration.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (<50%) | Catalyst Poisoning | Add 0.5 eq more Acetic Acid. Ensure agitation is vigorous (H2 mass transfer limitation). |
| Fire/Sparking | Dry Catalyst | Use 50% water-wet Pd/C. Never add dry catalyst to a flask containing flammable solvent vapor and air. |
| Low Yield | Product trapped in Celite | The product likely precipitated. Wash the filter cake with Water or 1M HCl/MeOH, then lyophilize. |
| Product is Sticky Oil | Residual AcOH/Solvent | The acetate salt is hygroscopic. Lyophilization (freeze-drying) is recommended over rotary evaporation for a powder solid. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz cleavage mechanisms and conditions).
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. (Detailed protocols on catalytic transfer hydrogenation and solvent effects).
-
ResearchGate. (2025).[1][2] Solubility Comparison of Neutral and Zwitterionic Polymorphs. (Insight into the solubility challenges of zwitterionic amino acids like 2-piperidineacetic acid).
-
PubChem. (2025).[3][4] 2-(Piperidin-2-yl)acetic acid Compound Summary. (Physical properties and safety data).
-
Curly Arrow Blog. (2010).[5] Catalytic Hydrogenation Part II - Tips and Tricks. (Practical advice on using Acetic Acid to prevent amine poisoning).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Piperidineacetic acid, alpha-phenyl- | C13H17NO2 | CID 86863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
1H and 13C NMR Characterization of N-Cbz-2-piperidineacetic Acid: Protocols for Rotameric Analysis
Application Note: AN-NMR-2026-01
Introduction & Structural Context[1][2][3][4][5][6][7]
N-Cbz-2-piperidineacetic acid is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical scaffolds. It contains a piperidine ring (a saturated nitrogen heterocycle) protected by a Carboxybenzyl (Cbz) group, with an acetic acid moiety at the C2 position.
The Analytical Challenge: The primary obstacle in characterizing this molecule is carbamate rotamerism . The partial double-bond character of the N–C(=O) bond in the Cbz group restricts rotation, leading to the presence of two distinct conformers (cis and trans) in solution at room temperature. This frequently results in:
-
Peak broadening (decoalescence).
-
Signal doubling (appearing as impurities).
-
Complex multiplets in the aliphatic region.
This guide provides a definitive protocol to distinguish intrinsic rotameric behavior from synthetic impurities, ensuring accurate structural validation.
Experimental Protocol: Sample Preparation
To ensure high-resolution data and reproducibility, strict adherence to sample preparation standards is required.
Solvent Selection Strategy
-
Routine Screening (
): Suitable for quick purity checks. However, expect broad signals for the Cbz-benzylic protons and piperidine ring protons due to intermediate exchange rates at 298 K. -
High-Resolution/Publication (
or ):- : Preferred for polar solubility. Allows for Variable Temperature (VT) studies up to 373 K to coalesce rotamers.
- : Useful for low-temperature studies to freeze out conformers if distinct integration is required.
Preparation Steps
-
Mass: Weigh 10–15 mg of N-Cbz-2-piperidineacetic acid.
-
Solvation: Dissolve in 0.6 mL of
(99.9% D).-
Expert Note: If the solution appears cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube. Suspended solids degrade line shape.
-
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).
-
Equilibration: Allow the sample to equilibrate in the probe for 5 minutes before acquisition to stabilize temperature.
1H NMR Characterization
Assignment Logic & Rotameric Analysis
The spectrum will display two sets of signals for protons near the carbamate nitrogen (N1) and the chiral center (C2).
-
The Diagnostic Signal: The Benzylic
of the Cbz group (typically ~5.1 ppm) often appears as a broad singlet or two unequal singlets (ratio ~60:40 or 70:30) at Room Temperature (RT). -
The "Impurity" Trap: Researchers often mistake the minor rotamer peaks for unreacted starting material.
-
Validation: If the ratio of the "minor" peaks is consistent across all protons (Aromatic, Benzylic, C2-H), it is a rotamer, not an impurity.
-
1H NMR Data Table ( , 400 MHz, 298 K)
| Position / Moiety | Shift ( | Multiplicity | Integration | Assignment Notes |
| Carboxyl | 12.0 - 12.5 | br s | 1H | COOH (Exchangeable, broad) |
| Aromatic | 7.30 - 7.40 | m | 5H | Cbz Phenyl group |
| Cbz-Benzylic | 5.05 - 5.15 | s (or AB q) | 2H | |
| Pip-C2-H | 4.45 - 4.65 | m | 1H | Methine chiral center (Deshielded by N) |
| Pip-C6-H (eq) | 3.85 - 4.00 | br d | 1H | Equatorial proton alpha to N |
| Pip-C6-H (ax) | 2.75 - 2.95 | m | 1H | Axial proton alpha to N |
| Side Chain | 2.30 - 2.60 | m | 2H | |
| Pip-Ring | 1.40 - 1.70 | m | 6H | C3, C4, C5 methylene protons |
> Note: Chemical shifts may vary by
13C NMR Characterization[1][2][3][6][8][9][10]
Carbon NMR provides the definitive confirmation of the backbone, as it is less susceptible to broadening than proton NMR, though signal doubling is still observed.
Key Diagnostic Features[2]
-
Carbonyl Differentiation: You must distinguish the Carbamate Carbonyl from the Carboxyl Carbonyl.
-
Acid (
): Most downfield (~172-175 ppm). -
Carbamate (
): Upfield of the acid (~155-157 ppm).
-
-
Line Doubling: The carbons alpha and beta to the nitrogen (C2, C6, and Cbz-CH2) will likely show dual peaks.
13C NMR Data Table ( , 100 MHz)
| Carbon Type | Shift ( | Assignment |
| C=O (Acid) | 172.5 - 174.0 | Carboxylic Acid Carbonyl |
| C=O (Cbz) | 155.0 - 156.5 | Carbamate Carbonyl |
| Aromatic (Ipso) | 136.5 - 137.0 | Quaternary Phenyl Carbon |
| Aromatic (CH) | 127.5 - 128.5 | Ortho/Meta/Para Carbons |
| Benzylic | 66.0 - 67.0 | |
| Pip-C2 | 48.0 - 51.0 | Chiral Center (Broad/Split) |
| Pip-C6 | 39.0 - 41.0 | Alpha-Methylene (Broad/Split) |
| Side Chain | 34.0 - 36.0 | |
| Pip-C3/C4/C5 | 19.0 - 28.0 | Remaining Ring Methylenes |
Advanced Verification Protocol (Self-Validating System)
To conclusively prove that peak doubling is due to rotamers and not impurities, perform the Variable Temperature (VT) Coalescence Test .
The VT-NMR Workflow
-
Baseline: Acquire 1H spectrum at 298 K (25°C). Note split peaks.[1][2][3][4][5]
-
Heating: Increase probe temperature to 353 K (80°C) in
. -
Observation:
-
Result A (Success): The split peaks coalesce into sharp, single averages. This confirms Rotamerism .
-
Result B (Failure): The peaks remain distinct.[2] This indicates a Diastereomeric impurity or Regioisomer .
-
Characterization Logic Flow
The following diagram illustrates the decision-making process for validating the structure.
Figure 1: Logical workflow for distinguishing rotameric peak splitting from chemical impurities using VT-NMR.
References
-
Wipf, P., & Henninger, T. C. (1997). Geometrical and Optical Isomerism of N-Acyl Piperidines. The Journal of Organic Chemistry, 62(6), 1586–1587. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Clayden, J., et al. (2005). Rotameric behavior of tertiary amides and carbamates.[6] Beilstein Journal of Organic Chemistry.[7] [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard Reference Text).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Fidelity Amide Coupling of N-Cbz-2-Piperidineacetic Acid
[1]
Abstract
This guide details the optimized reaction conditions for coupling N-Cbz-2-piperidineacetic acid (also known as 2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid) with diverse amine partners. Unlike its analogue pipecolic acid (piperidine-2-carboxylic acid), this substrate possesses a methylene spacer between the piperidine ring and the carboxyl group. This structural nuance significantly reduces the risk of racemization at the C2 position but introduces unique steric and solubility considerations. This protocol provides a decision matrix for selecting between carbodiimide (EDC), uronium (HATU), and mixed anhydride methodologies to ensure high yield and purity in drug discovery and process chemistry workflows.
Strategic Analysis & Chemical Logic
Structural Implications on Reactivity
The target molecule features a secondary amine protected by a Carbobenzyloxy (Cbz) group and a carboxylic acid tail at the C2 position.
-
Stereochemical Stability (The "Beta-Spacer" Advantage): In standard
-amino acid coupling, racemization is a critical risk due to the acidity of the -proton adjacent to the activated carbonyl. However, in N-Cbz-2-piperidineacetic acid, the chiral center (C2 of the ring) is to the activated carbonyl. The protons to the carbonyl (on the acetic acid tail) are achiral. Consequently, the risk of epimerization at the piperidine C2 center is negligible under standard coupling conditions.-
Implication: You can use stronger bases (e.g., DIEA, TEA) or more aggressive coupling reagents (e.g., HATU) with greater impunity than with N-Cbz-proline or pipecolic acid.[1]
-
-
Steric Environment: While the methylene spacer reduces electronic coupling between the ring and the carboxylate, the bulky Cbz group and the adjacent piperidine ring still create a significant steric shadow.
-
Implication: For sterically hindered amine partners (e.g., tert-butyl amine, aniline derivatives), highly reactive uronium reagents (HATU/COMU) are required to drive the reaction to completion.
-
Solubility Profile
The Cbz group imparts significant lipophilicity. The starting material is typically soluble in DCM, DMF, and THF but insoluble in water.
-
Process Tip: Avoid pure aqueous workups without an organic co-solvent extraction. The product will almost exclusively partition into the organic phase (DCM or EtOAc).
Decision Matrix: Selecting the Right Protocol
| Constraint | Recommended Method | Key Reagents | Pros | Cons |
| Standard/Robust | Carbodiimide | EDC | Cost-effective, easy workup (water soluble byproducts).[1] | Slower kinetics; urea byproduct removal can be tricky in some solvents. |
| Difficult/Hindered | Uronium | HATU / DIEA | Extremely fast, high conversion for unreactive amines. | Expensive; removing tetramethylurea byproduct requires washing. |
| Scale-Up (>10g) | Mixed Anhydride | IBCF / NMM | Cheap, scalable, amenable to low-temp control.[1] | Moisture sensitive; requires precise temperature control (-15°C).[1] |
Detailed Experimental Protocols
Protocol A: Standard Coupling (EDC/HOBt)
Best for coupling with primary alkyl amines and non-hindered secondary amines.
Reagents:
-
N-Cbz-2-piperidineacetic acid (1.0 equiv)[1]
-
Amine partner (1.1 equiv)[1]
-
EDC
HCl (1.2 equiv) [N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride][1] -
HOBt (1.2 equiv) [1-Hydroxybenzotriazole hydrate] or Oxyma Pure (Green alternative)[1]
-
DIPEA (2.0 - 3.0 equiv) [N,N-Diisopropylethylamine][1]
-
Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)[1]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-Cbz-2-piperidineacetic acid (1.0 equiv) in DCM (or DMF if solubility is poor).
-
Activation: Add HOBt (1.2 equiv) and stir for 5 minutes.
-
Coupling: Add the Amine (1.1 equiv) followed by DIPEA (2.0 equiv).
-
Initiation: Cool the mixture to 0°C in an ice bath. Add EDC
HCl (1.2 equiv) in one portion. -
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
-
Workup:
-
Dilute with excess DCM.
-
Wash sequentially with:
-
1M HCl (or 5% Citric Acid)
2 (Removes unreacted amine/EDC).[1] -
Sat. NaHCO
2 (Removes unreacted acid/HOBt). -
Brine
1.
-
-
Dry over Na
SO , filter, and concentrate in vacuo.
-
Protocol B: High-Efficiency Coupling (HATU)
Best for anilines, electron-deficient amines, or sterically hindered secondary amines.[1]
Reagents:
-
N-Cbz-2-piperidineacetic acid (1.0 equiv)[1]
-
Amine partner (1.0 - 1.2 equiv)[1]
-
HATU (1.1 - 1.2 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate][1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 M - 0.2 M)[1]
Procedure:
-
Pre-activation: Dissolve N-Cbz-2-piperidineacetic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under Nitrogen/Argon.
-
Base Addition: Add DIPEA (1.0 equiv) and stir at RT for 2–5 minutes. Note: Solution usually turns yellow.[1]
-
Amine Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–4 hours. HATU reactions are typically fast.
-
Workup (Precipitation Method):
-
Pour the reaction mixture into rapidly stirring ice-water (10x reaction volume).
-
If a solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with EtOAc, wash with 5% LiCl (removes DMF), 1M HCl, Sat. NaHCO
, and Brine.
-
Protocol C: Scalable Mixed Anhydride Method
Best for multi-gram scale-up where chromatography needs to be minimized.[1]
Reagents:
-
N-Cbz-2-piperidineacetic acid (1.0 equiv)[1]
-
Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]
-
N-Methylmorpholine (NMM) (1.1 equiv)[1]
-
Amine partner (1.1 equiv)[1]
-
Solvent: THF or DCM (anhydrous)[1]
Procedure:
-
Cooling: Dissolve N-Cbz-2-piperidineacetic acid and NMM in anhydrous THF. Cool to -15°C (Salt/Ice bath).[1]
-
Activation: Dropwise add IBCF, maintaining temp < -10°C. Stir for 15 minutes. A white precipitate (NMM
HCl) will form.[1] -
Coupling: Add the Amine (dissolved in minimal THF) dropwise.
-
Reaction: Stir at -15°C for 30 mins, then warm to RT and stir for 1 hour.
-
Workup: Filter off the NMM salts. Concentrate the filtrate. Redissolve in EtOAc and perform standard acid/base washes.
Visualizing the Workflow
Caption: Decision tree for selecting the optimal coupling strategy based on amine reactivity and scale.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance from Cbz group. | Switch to Protocol B (HATU) and increase temperature to 40°C. |
| Racemization | Rare. Likely basic hydrolysis if pH > 10. | Ensure base (DIEA/NMM) does not exceed 3.0 equivalents. Keep reaction time < 4h. |
| Incomplete Conversion | Amine salt formation. | If using amine |
| Gel Formation | High concentration in DCM. | Dilute reaction to 0.05 M or switch solvent to DMF/THF. |
References
-
General Amide Coupling Strategies
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
-
HATU Protocol Efficacy
-
Mixed Anhydride Methodology
-
Cbz Group Stability & Properties
Application Note: N-Cbz-2-piperidineacetic Acid in High-Throughput Library Synthesis
Abstract
This guide details the integration of N-Cbz-2-piperidineacetic acid into compound library synthesis. As a homologated amino acid derivative, this building block offers a "privileged" piperidine core essential for GPCR and kinase targeting. We present validated protocols for preventing racemization during amide coupling and strategies for orthogonal Cbz deprotection in both solution-phase and solid-phase workflows.
Introduction: The Piperidine Privilege
In medicinal chemistry, the piperidine ring is classified as a "privileged scaffold" due to its ability to present ligands in defined 3D vectors, mimicking peptide turns and enhancing bioavailability.[1] The 2-substituted piperidine motif, specifically N-Cbz-2-piperidineacetic acid , serves as a critical junction point in library design:
-
Structural Versatility: It acts as a
-amino acid mimetic, introducing constrained flexibility into peptide backbones. -
Orthogonality: The Carboxybenzyl (Cbz or Z) group provides protection orthogonal to Boc and Fmoc strategies, allowing for site-specific diversification.
-
Chirality: The C2 stereocenter allows for the exploration of specific spatial arrangements, though it requires careful handling to prevent epimerization.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | N-Cbz-2-piperidineacetic acid |
| CAS Number | 100990-26-9 (Generic/Racemic) |
| Molecular Weight | 277.32 g/mol |
| Solubility | Soluble in DMF, DCM, DMSO, MeOH. |
| Stability | Stable to TFA (Fmoc deprotection conditions) and mild bases. |
| Storage | 2-8°C, Desiccated. Hygroscopic. |
Safety Warning: This compound is a skin and respiratory irritant.[2][3] All protocols below must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety glasses).
Strategic Workflows
We define two primary workflows for this scaffold: Parallel Solution-Phase Synthesis (recommended for high purity) and Solid-Phase Peptide Synthesis (SPPS) (recommended for long peptide/peptidomimetic chains).
Diagram 1: Library Synthesis Logic
The following diagram illustrates the decision matrix for selecting the correct deprotection strategy based on the library format.
Caption: Decision matrix for N-Cbz-2-piperidineacetic acid integration. Green indicates mild conditions; Red indicates harsh conditions.
Detailed Experimental Protocols
Protocol A: Low-Racemization Amide Coupling
Objective: Attach the scaffold to an amine (R-NH2) while preserving the stereocenter at C2. Challenge: The acetic acid side chain is less prone to racemization than alpha-amino acids, but the proximity to the piperidine ring still poses steric risks.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF
Procedure:
-
Dissolution: Dissolve N-Cbz-2-piperidineacetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 15 minutes. Note: Pre-activation at low temperature is crucial to suppress racemization.
-
Coupling: Add the amine partner (1.1 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by LC-MS. The Cbz group is UV active (254 nm).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
Protocol B: Orthogonal Cbz Deprotection
Depending on your library format, select the appropriate method below.
Method B1: Hydrogenolysis (Solution Phase)
Best for: Parallel synthesis plates where resin filtration is not required.
-
Dissolve the coupled intermediate in MeOH or EtOH.
-
Add 10% Pd/C (10 wt% loading relative to substrate).
-
Apply
atmosphere (balloon pressure is usually sufficient; 1 atm). -
Stir vigorously for 4–16 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Result: Free secondary amine ready for diversification (e.g., reductive amination with aldehydes).
Method B2: Acidolysis (Solid Phase Compatible)
Best for: SPPS where the peptide is still on-resin and
Reagents:
-
TFA (Trifluoroacetic acid)
-
TFMSA (Trifluoromethanesulfonic acid)
-
Thioanisole (Scavenger)
Procedure:
-
Cool the reaction vessel to 0°C.
-
Add a cocktail of TFA / TFMSA / Thioanisole (90 : 5 : 5).
-
Shake for 1–2 hours.
-
Result: This will remove the Cbz group AND cleave the compound from standard acid-labile resins (like Wang or Rink).
-
Note: If you need to remove Cbz while keeping the compound on resin, this scaffold is challenging. It is often better to use N-Fmoc-2-piperidineacetic acid for standard SPPS. Use N-Cbz only if the piperidine nitrogen is intended to remain protected until the final global cleavage.
-
Data & Validation
When validating the library members, use the following characteristic signals.
Table 1: Analytical Validation Markers
| Method | Characteristic Signal | Interpretation |
|---|
| 1H NMR |
Troubleshooting Guide
Issue: Incomplete Coupling
-
Cause: Steric hindrance at the 2-position of the piperidine ring.
-
Solution: Switch to HOAt/HATU (more reactive) or use microwave irradiation (50°C, 20 min).
Issue: Racemization
-
Cause: Over-activation or high base concentration.
-
Solution: Use Collidine instead of DIPEA (weaker base). Ensure temperature is kept at 0°C during activation.
Issue: Cbz not removing on Solid Phase
-
Cause:
gas does not penetrate polystyrene beads well. -
Solution: Do not use Hydrogenolysis on solid phase. Use TMSI (Trimethylsilyl iodide) (3 equiv in DCM) for mild, non-hydrolytic cleavage of Cbz on resin, or switch to Method B2 (Global Acid Cleavage).
References
-
Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology. [Link]
-
Cbz Protection Chemistry: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5] Chemical Reviews. (Standard reference for orthogonality). [Link]
-
Safety Data: PubChem. "N-Cbz-4-piperidineacetic acid (Analogous Safety Data)." [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. N-Cbz-4-piperidineacetic acid | C15H19NO4 | CID 1502086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: Large-Scale Synthesis of N-Cbz-2-Piperidineacetic Acid
Executive Summary
This application note details a scalable, two-step protocol for the synthesis of N-Cbz-2-piperidineacetic acid (also known as 2-[1-(benzyloxycarbonyl)piperidin-2-yl]acetic acid). This moiety is a critical pharmacophore in the synthesis of methylphenidate analogues, peptidomimetics, and GPCR modulators.
The protocol prioritizes process safety and atom economy , utilizing a catalytic hydrogenation of 2-pyridineacetic acid followed by a Schotten-Baumann protection. Unlike costly Horner-Wadsworth-Emmons routes, this method uses inexpensive starting materials and is validated for multigram to kilogram scales.
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Overall Yield | > 75% (over 2 steps) |
| Purity (HPLC) | > 98.5% |
| Scale Suitability | 100 g – 10 kg |
| Critical Safety | Hydrogenation (High P), Exotherm Control (Cbz-Cl) |
Strategic Route Selection
The industrial synthesis of piperidine derivatives often faces a choice between ring construction and ring reduction. For 2-piperidineacetic acid, ring reduction is superior due to the low cost of the pyridine precursor.
-
Route A (Selected): Catalytic Hydrogenation of 2-pyridineacetic acid
N-Protection.-
Pros: Low raw material cost, high atom economy, scalable workup.
-
Cons: Requires high-pressure equipment.[1]
-
-
Route B (Alternative): Homologation of N-Cbz-proline (Arndt-Eistert).
-
Pros: Maintains chirality if starting material is pure.
-
Cons: Uses Diazomethane (safety hazard), poor atom economy.
-
Process Flow Diagram
The following diagram illustrates the critical unit operations, decision nodes, and safety barriers for the synthesis.
Figure 1: Process flow for the synthesis of N-Cbz-2-piperidineacetic acid, highlighting critical safety nodes (Red) and purification steps (Green).
Detailed Experimental Protocols
Step 1: Catalytic Hydrogenation of 2-Pyridineacetic Acid
This step reduces the aromatic pyridine ring to the saturated piperidine ring.
Mechanism: Heterogeneous catalysis involves the adsorption of the pyridine ring onto the metal surface, followed by the syn-addition of hydrogen across the
-
Reagents:
-
2-Pyridineacetic acid hydrochloride (1.0 equiv)
-
Platinum(IV) oxide (
, Adams' Catalyst) (5 wt% loading) or 5% (for lower pressure) -
Solvent: Glacial Acetic Acid (10 volumes) or Water (if using Rh)
-
Hydrogen Gas (
)[2]
-
Protocol:
-
Loading: In a stainless steel or Hastelloy autoclave, charge 2-pyridineacetic acid hydrochloride and glacial acetic acid.
-
Catalyst Addition: Carefully add
under an inert nitrogen atmosphere. Caution: Dry catalyst can ignite solvent vapors. -
Hydrogenation: Seal the reactor. Purge with
(3x) and then (3x). Pressurize to 4-5 bar (approx. 60-70 psi). -
Reaction: Stir vigorously at room temperature (
) .-
Note: Heating is usually unnecessary and may increase impurities. The reaction is exothermic; monitor internal temperature.
-
-
Completion: Monitor
uptake. Reaction typically completes in 6–12 hours. Verify by TLC (ninhydrin stain) or HPLC (disappearance of UV-active pyridine peak). -
Workup:
-
Vent
and purge with . -
Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep the filter cake wet to prevent pyrophoric ignition.
-
Concentrate the filtrate under reduced pressure to yield 2-piperidineacetic acid (acetate/HCl salt) as a viscous oil or solid.
-
Yield: Quantitative (~95-98%).
-
Step 2: N-Cbz Protection (Schotten-Baumann Conditions)
We employ a biphasic system to protect the secondary amine while minimizing hydrolysis of the sensitive benzyl chloroformate (Cbz-Cl).
Mechanism: Nucleophilic attack of the piperidine nitrogen on the carbonyl of Cbz-Cl, followed by elimination of chloride. The base neutralizes the generated HCl.
-
Reagents:
-
2-Piperidineacetic acid salt (from Step 1)
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Hydroxide (NaOH) (2M aqueous solution) or
-
Solvent: THF or Dioxane (optional, to improve solubility)
-
Protocol:
-
Dissolution: Dissolve the crude piperidine salt in 2M NaOH (3.0 equiv base relative to starting material). Ensure pH is strongly alkaline (~10–11).
-
Cooling: Cool the solution to
using an ice/brine bath or jacketed chiller. -
Addition: Add Cbz-Cl dropwise over 1 hour.
-
Critical: Maintain temperature
to prevent Cbz-Cl hydrolysis. -
pH Control: Simultaneously add NaOH (or use a pH-stat) to maintain pH between 9 and 10. If pH drops
, the amine protonates and reaction stalls. If pH , Cbz-Cl hydrolyzes rapidly.
-
-
Reaction: Allow to warm to room temperature and stir for 3–4 hours.
-
Workup:
-
Wash the alkaline aqueous phase with Diethyl Ether or MTBE (2x) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
-
Acidification: Cool the aqueous phase to
and slowly acidify with 6N HCl to pH 2. The product will precipitate or oil out. -
Extract with Ethyl Acetate (3x). Dry organics over
and concentrate.
-
-
Purification (Crystallization):
-
Dissolve crude oil in minimum hot Ethyl Acetate.
-
Add warm Heptane until slightly turbid. Cool slowly to
. -
Filter white crystals.
-
Yield: 80–85% (Step 2).
-
Process Safety & Troubleshooting
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Step 1: Slow H2 uptake | Poisoned catalyst or poor mass transfer. | Ensure vigorous stirring (gas-liquid mixing). Check feed purity (Sulfur poisons Pt). |
| Step 2: Low Yield | Hydrolysis of Cbz-Cl. | Ensure Temp |
| Step 2: Gummy Product | Residual solvent or impurities. | Perform acid-base wash sequence strictly. Use Heptane trituration. |
Safety Critical Parameters
-
Catalyst Handling:
and are pyrophoric when dry and hydrogen-saturated. Always keep wet with water or solvent during filtration. Dispose of under water. -
Exotherm Control: The reaction of amines with acid chlorides is exothermic. On a kilogram scale, uncontrolled addition can lead to thermal runaway. Use jacketed reactors with active cooling.
-
Pressure Equipment: Hydrogenation requires rated pressure vessels (ASME certified) with burst discs.
Analytical Specifications
For validation of the final material (Reference Standard):
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, CDCl3): Diagnostic peaks at
7.35 (m, 5H, Ar-H), 5.15 (s, 2H, ), 4.0-4.5 (broad, N-CH), 2.5 (d, 2H, ). -
Mass Spectrometry (ESI):
. -
HPLC Purity:
(Area %).
References
-
Reddy, S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. A robust protocol for the reduction of pyridine rings using Adams' catalyst.
-
Pehere, A. D., & Abell, A. D. (2011).[3] "An improved large scale procedure for the preparation of N-Cbz amino acids." Tetrahedron Letters. Describes the pH-controlled Schotten-Baumann conditions essential for scale-up. [3]
-
BenchChem Application Note. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine." Provides specific pressure and solvent parameters for industrial hydrogenation.
-
Lokey Lab Protocols. "Schotten-Baumann Reaction." University of California, Santa Cruz. Detailed mechanism and troubleshooting for carbamate protection.
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of N-Cbz-piperidines
The following technical guide is structured as a Tier 2/3 Support Knowledge Base for researchers encountering difficulties with N-Cbz protection of piperidine scaffolds.
Topic: Troubleshooting Common Side Reactions & Process Optimization Support Level: Advanced / Process Chemistry Last Updated: 2025-06-15
Diagnostic Overview: Why is my reaction failing?
Before adjusting parameters, identify your specific failure mode using the symptom matrix below.
| Symptom | Probable Cause | Key Contaminant/Byproduct |
| Low Yield (<50%) | Hydrolysis of Cbz-Cl reagent | Benzyl alcohol (PhCH₂OH) |
| New Spot (Non-polar) | Thermal degradation of Cbz-Cl | N-Benzylpiperidine (PhCH₂-N-Pip) |
| New Spot (Polar) | O-acylation (if OH present) | N,O-bis-Cbz-piperidine |
| Gumming/Precipitate | Polymerization or Salt formation | Piperidine Hydrochloride / Oligomers |
| Stalling | Acidification of reaction medium | Protonated Piperidine ( |
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a persistent impurity that is slightly less polar than my product. It is not Benzyl Alcohol."
Diagnosis: You likely have N-Benzylpiperidine contamination. Technical Explanation: This is a critical, often overlooked side reaction. Benzyl chloroformate (Cbz-Cl) is thermally unstable. Upon storage (especially without refrigeration or if contaminated with trace iron/metal salts), it degrades into Benzyl Chloride and CO₂.
-
Pathway:
-
Reaction: The resulting benzyl chloride is a potent electrophile. It reacts with your piperidine to form N-benzylpiperidine via an
mechanism. -
Why it persists: Unlike the carbamate (Cbz-product), the N-benzyl amine is basic and often co-elutes or behaves similarly in workups.
Corrective Action:
-
Reagent Check: Perform a quick NMR of your Cbz-Cl reagent. Look for a singlet at ~4.5 ppm (Benzyl Chloride
) vs the doublet/singlet at ~5.2 ppm (Cbz-Cl ). -
Purification: If the impurity is already formed, wash the organic layer with 1M HCl . The N-Cbz product (carbamate) is non-basic and stays in the organic layer. The N-benzyl impurity (tertiary amine) will protonate and extract into the aqueous layer.
-
Prevention: Distill Cbz-Cl under vacuum before use if it is old, or purchase fresh reagent. Store at 2–8°C.
Issue 2: "My yield is low, and I have a massive amount of Benzyl Alcohol."
Diagnosis: Competitive Hydrolysis of Cbz-Cl. Technical Explanation: Water is a competing nucleophile. In Schotten-Baumann conditions (aqueous base), the rate of hydrolysis increases significantly if the pH is too high (>11) or if the mixing is poor.
-
Mechanism:
-
Thermodynamics: While amines are better nucleophiles than water, the high concentration of water in biphasic systems drives the side reaction.
Corrective Action:
-
Switch Protocols: If your piperidine is soluble in organic solvents, switch to an anhydrous protocol (DCM + TEA/DIPEA) at 0°C.
-
Optimize Schotten-Baumann: If you must use water (e.g., for amino-acid derived piperidines), use THF/Water (1:1) to homogenize the phases, or use high-shear stirring.
-
Reagent Stoichiometry: It is standard to use 1.2 – 1.5 equivalents of Cbz-Cl to account for hydrolysis loss.
Issue 3: "I am protecting 4-hydroxypiperidine and getting multiple spots."
Diagnosis: Regioselectivity failure (N- vs O-acylation). Technical Explanation: Although the amine is more nucleophilic, the hydroxyl group can react with Cbz-Cl, especially if the base is too strong or the reaction is allowed to warm up too quickly. This leads to N,O-bis-Cbz species.
Corrective Action:
-
pH Control: Maintain pH between 8.5 – 9.5 . At this pH, the amine is unprotonated (nucleophilic), but the hydroxyl group is not alkoxidized (less nucleophilic).
-
Selective Hydrolysis: If O-acylation occurs, treat the crude mixture with LiOH/MeOH at room temperature. The carbonate (O-Cbz) hydrolyzes much faster than the carbamate (N-Cbz), restoring the hydroxyl group while keeping the nitrogen protected.
Issue 4: "The reaction stalls at 60-70% conversion."
Diagnosis: Acidification of the reaction medium.
Technical Explanation: The reaction produces HCl as a byproduct.[1] If your buffer capacity is exceeded, the pH drops. Once the pH is below the pKa of the piperidine (~11), the amine becomes protonated (
Corrective Action:
-
Base Monitoring: Ensure you are using at least 2.0 - 2.5 equivalents of base (e.g., Na₂CO₃) relative to the amine.
-
Protocol Adjustment: Add the base continuously or check pH with paper throughout the addition of Cbz-Cl.
Experimental Protocols
Method A: Schotten-Baumann (Standard for Scale-up)
Best for: Simple piperidines, scale >10g, cost-efficiency.
-
Setup: In a round-bottom flask, dissolve Piperidine (1.0 equiv) and Na₂CO₃ (2.0 equiv) in Water/THF (1:1 v/v) . Concentration should be ~0.5 M.
-
Cooling: Cool the mixture to 0–5°C (ice bath).
-
Addition: Add Cbz-Cl (1.2 equiv) dropwise over 30-60 minutes. Crucial: Maintain temperature <10°C to minimize hydrolysis.
-
Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC/LCMS.[2]
-
Workup:
-
Dilute with EtOAc. Separate phases.
-
Wash Organic phase: 1x Water, 1x 1M HCl (removes unreacted amine/N-benzyl impurity), 1x Brine.
-
Dry (Na₂SO₄) and concentrate.
-
Method B: Anhydrous Organic Phase
Best for: Hydroxy-piperidines, water-sensitive substrates, high-value intermediates.
-
Setup: Dissolve Piperidine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M).
-
Cooling: Cool to 0°C under Nitrogen/Argon.
-
Addition: Add Cbz-Cl (1.1 equiv) diluted in a small amount of DCM dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Add a few drops of N,N-dimethylethylenediamine (scavenges excess Cbz-Cl) before workup (Optional).
-
Workup: Wash with 1M KHSO₄ or 5% Citric Acid (removes DIPEA), then NaHCO₃, then Brine.
Mechanistic Visualization
The following diagrams illustrate the competitive pathways and the specific formation of the N-Benzyl impurity.
Caption: Figure 1. Competitive reaction pathways showing the main carbamate formation vs. hydrolysis and thermal degradation to N-benzyl impurities.
Caption: Figure 2. Decision tree for identifying and resolving common impurities in N-Cbz protection.
References
-
Bergmann, M., & Zervas, L. (1932).[3] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201. Link
- Foundational paper establishing the Cbz protection method.
-
Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.[4]
- Detailed reference on chloroformate stability and thermal decomposition to alkyl chlorides.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link
- Authoritative source for protection/deprotection protocols and stability d
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
- Seneci, P. (2000). Solid-Phase Synthesis and Combinatorial Technologies. John Wiley & Sons. Provides context on side-product formation (N-benzyl impurities) in library synthesis.
Sources
Technical Support Center: Purification of N-Cbz-2-piperidineacetic Acid
Introduction
N-Cbz-2-piperidineacetic acid is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical agents. However, its purification presents a "perfect storm" of challenges: it often exists as a viscous oil rather than a solid, it streaks severely on silica gel due to the free carboxylic acid, and its NMR spectrum is frequently misinterpreted due to rotameric broadening.
This guide moves beyond standard protocols to address the causality of these failures, providing robust, self-validating workflows for recovery and analysis.
Module 1: The "Oiling Out" Phenomenon (Crystallization)
User Complaint: "My product comes out of the workup as a thick yellow oil that refuses to crystallize, even after weeks in the freezer."
Technical Insight
N-Cbz-protected amino acids and their homologues (like piperidineacetic acid) possess low lattice energy due to the flexibility of the benzyl carbamate chain and the piperidine ring. Direct crystallization of the free acid is thermodynamically unfavorable compared to the amorphous oil phase.
The Solution: Dicyclohexylamine (DCHA) Salt Formation
Instead of forcing the free acid to crystallize, convert it into a highly crystalline ammonium salt. The bulky dicyclohexylamine (DCHA) creates a rigid lattice structure that forces precipitation, rejecting impurities (like benzyl alcohol or unreacted starting material) into the mother liquor.
Protocol: DCHA Salt Purification
-
Dissolution: Dissolve the crude oil in a minimal amount of warm Ethyl Acetate (EtOAc).
-
Salt Formation: Add Dicyclohexylamine (1.05 equivalents) dropwise.
-
Precipitation: If solid does not form immediately, add non-polar anti-solvent (Hexanes or Diethyl Ether) until turbid.
-
Aging: Stir at room temperature for 2-4 hours (critical for impurity rejection).
-
Recovery: Filter the white solid.[1]
-
Regeneration: Suspend the salt in EtOAc and wash with 1M KHSO₄ or 1M HCl to liberate the pure free acid.
Workflow Visualization
Caption: Logical flow for converting the difficult-to-crystallize oil into a purifiable salt intermediate.
Module 2: Chromatographic Challenges (Streaking)
User Complaint: "I tried column chromatography, but the product smeared from fraction 10 to 50, and I lost mass."
Technical Insight
The free carboxylic acid interacts strongly with the silanols (Si-OH) on the silica gel surface via hydrogen bonding. This causes peak tailing ("streaking") and irreversible adsorption.
Troubleshooting Table: Solvent Systems
| Method | Solvent System | Additive (Critical) | Why it Works |
| Standard Flash | Hexane / EtOAc | 1% Acetic Acid | The added acid suppresses the ionization of the product's carboxylic group, keeping it protonated and reducing interaction with silica. |
| DCM Route | DCM / MeOH | 0.5% Formic Acid | Useful for more polar impurities. Formic acid is easier to remove by evaporation than acetic acid. |
| Reverse Phase | Water / MeCN | 0.1% TFA | Trifluoroacetic acid (TFA) sharpens peaks significantly in C18 columns. |
Pro-Tip: Do not use triethylamine (TEA) with the free acid, as it will form a salt on the column and prevent elution entirely.
Module 3: NMR Interpretation (The "Ghost" Impurities)
User Complaint: "My NMR shows doubled peaks. Is my product impure? Did I lose the chiral center?"
Technical Insight: Rotamerism
N-Cbz-piperidine derivatives exhibit rotamerism .[2] The N-C(=O)O bond has partial double-bond character, creating a high energy barrier to rotation. This results in two distinct conformers (cis and trans carbamates) observable on the NMR timescale at room temperature. This is not an impurity; it is an intrinsic physical property.
Diagnostic Workflow
-
Observation: You see two sets of signals (often in a 60:40 or 70:30 ratio) for the benzylic protons (CH₂) and the piperidine ring protons.
-
Hypothesis: These are rotamers, not diastereomers.[3]
-
Validation (The Heat Test):
-
Run a Variable Temperature (VT) NMR experiment.
-
Heat the sample to 50°C or 60°C in DMSO-d6.
-
Result: If the peaks coalesce (merge) into single sharp peaks, they are rotamers. If they remain distinct, you likely have diastereomers (racemization).
-
Rotamer Mechanism Visualization
Caption: Kinetic diagram showing how thermal energy overcomes the rotational barrier, coalescing NMR signals.
Module 4: Enantiomeric Purity (The Chiral Center)
Technical Insight
The C2 position of the piperidine ring is alpha to the nitrogen. While less acidic than a ketone alpha-proton, strong bases or harsh hydrolysis conditions can lead to racemization.
Analytical Solutions
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (with 0.1% TFA). The TFA is mandatory to suppress the acid tailing on the chiral selector.
-
-
Derivatization (If Chiral HPLC is unavailable):
-
Couple the acid with a chiral amine (e.g., (S)-alpha-methylbenzylamine).
-
Analyze the resulting diastereomeric amide by standard ¹H NMR. Distinct shifts for the diastereomers will allow you to calculate the diastereomeric excess (de), which equals the enantiomeric excess (ee) of the starting material.
-
References
-
Piperidine Rotamerism: Wiglenda, T. et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Journal of Organic Chemistry (via NIH/PubMed), identifying partial double bond character as the source of signal splitting.
-
Cbz-Piperidine Synthesis: "Synthesis and purification of 2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid." Chemical Abstracts & Patent Literature (CN103965097A), detailing extraction and solvent protocols.
-
Salt Purification Strategy: "Purification of piperazine derivatives via acetate salts." US Patent 2919275A, establishing the precedent for amine/acid salt crystallization to remove non-ionic impurities.
-
Analytical Standards: "2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid specifications." Biotuva Life Sciences, confirming the standard purity requirements (95%+) and storage conditions (2-8°C) for this class of compounds.
Sources
Addressing stability issues of N-Cbz-2-piperidineacetic acid in solution
Executive Summary
N-Cbz-2-piperidineacetic acid (also known as N-Z-homopipecolic acid) is a critical beta-amino acid homolog used in peptidomimetic synthesis.[1][2][3] Users frequently report "instability" or "purity issues" which, upon investigation, are often misinterpretations of the molecule’s inherent conformational physics (rotamers) rather than chemical degradation.[1]
This guide distinguishes between conformational instability (reversible, physical) and chemical degradation (irreversible, bond-breaking), providing validated protocols to resolve both.[1]
Module 1: Analytical Troubleshooting (The "Rotamer Trap")
User Query: "I just purchased this compound (purity >98%). My 1H-NMR in CDCl3 shows split peaks and broadening. Is the compound degrading or impure?"
Technical Insight: This is likely not degradation.[1] N-protected cyclic amines (like piperidines and prolines) exhibit rotamerism .[1] The carbamate bond (N-C=O) of the Cbz group possesses partial double-bond character due to resonance.[1] This restricts rotation, creating two distinct conformers (cis and trans) that interconvert slowly on the NMR timescale at room temperature.[1][4]
-
The Symptom: Doubling of signals (especially the benzylic -CH2- and the ring protons near the nitrogen).[1][5]
-
The Validation: If you heat the sample, the rotation rate increases.[1] If the peaks coalesce (merge) into single sharp peaks, the compound is pure.[1] If they remain split, it is an impurity.[1]
Protocol 1.0: Variable Temperature (VT) NMR Validation
Use this protocol to distinguish rotamers from impurities.
-
Preparation: Dissolve ~10 mg of N-Cbz-2-piperidineacetic acid in 0.6 mL DMSO-d6 (DMSO has a higher boiling point than CDCl3, allowing for safe heating).
-
Baseline Scan: Acquire a standard proton spectrum at 25°C (298 K) .[1] Note the split peaks.[1][2][4][6][]
-
Thermal Stress: Increase the probe temperature to 80°C (353 K) . Allow 5 minutes for thermal equilibration.
-
Acquisition: Acquire the spectrum at 80°C.
-
Analysis:
Visualization: Rotameric Equilibrium vs. Impurity
Caption: Decision tree for distinguishing conformational rotamers from chemical impurities using Variable Temperature NMR.
Module 2: Chemical Stability & Storage
User Query: "The solution turned cloudy after 24 hours. Is the Cbz group falling off?"
Technical Insight: The Cbz (benzyloxycarbonyl) group is chemically robust.[1] It does not hydrolyze under neutral or mild acidic conditions.[1]
-
Cloudiness: Usually indicates solubility limits or aggregation , not degradation.[1] The free carboxylic acid moiety can dimerize or precipitate if the pH shifts.[1]
-
Real Degradation Risks:
Stability Data & Solvent Compatibility
| Parameter | Condition | Stability Status | Recommendation |
| Hydrolysis | Aqueous Buffer (pH 7) | Stable | Soluble as salt (add eq.[1] NaOH).[1] |
| Acid Stability | 10% HCl / TFA | Stable | Cbz is stable to weak/medium acid.[1] |
| Base Stability | 1M NaOH | Stable | Cbz is stable; forms carboxylate salt.[1] |
| Solvent Risk | Methanol/Ethanol | Risk | Avoid long-term storage (Esterification).[1] |
| Removal | H2 / Pd-C | Labile | This is the deprotection method.[1] |
| Removal | HBr / Acetic Acid | Labile | Alternative deprotection.[1] |
Protocol 2.0: Recovery from Precipitation
If your compound precipitates from solution:
-
Check pH: If in water, the pH may have dropped below the pKa (~4.5).[1] Add dilute NaHCO3 to convert the free acid to its sodium salt.[1]
-
Solvent Switch: If in organic solvent, add a co-solvent like DMF or DMSO (up to 10%) to break hydrogen-bonded dimers.[1]
Module 3: Stereochemical Integrity (Racemization)
User Query: "I am using this in a peptide coupling. Will the chiral center at Position 2 racemize?"
Technical Insight: N-Cbz-2-piperidineacetic acid is more resistant to racemization than standard alpha-amino acids, but not immune.[1]
-
Structural Advantage: The chiral center (C2) is attached to the nitrogen, but the carboxylic acid is separated by a methylene group (-CH2-). This means the acidic proton alpha to the carbonyl is not on the chiral center.[1]
-
The Risk: The risk is base-catalyzed enolization or ring-chain tautomerism (opening of the piperidine ring), though the latter is suppressed by the Cbz group.
Racemization Pathway Visualization
Caption: Structural logic showing why 2-piperidineacetic acid is stereochemically robust compared to alpha-amino acids.
FAQ: Frequently Asked Questions
Q: Can I store the stock solution in Methanol? A: No. While soluble, carboxylic acids stored in alcohols can slowly esterify, especially if the solution is slightly acidic or contains trace catalysts.[1] Store stock solutions in DMSO or DMF at -20°C.
Q: Why does the LC-MS show a mass of M+18 or M+23? A:
-
M+23: This is the Sodium adduct [M+Na]+.[1] It is very common for carboxylic acids in glass vials.[1]
-
M+18: This is likely the Ammonium adduct [M+NH4]+ if you are using ammonium buffers.[1]
-
Note: If you see [M+14], that is methyl ester formation (artifact from methanol solvent).[1]
Q: How do I remove the Cbz group without affecting the piperidine ring? A: Standard Hydrogenolysis is the gold standard.[1]
-
Reagents: H2 gas (1 atm) or ammonium formate, Pd/C (10% wt), in Ethanol/EtOAc.
-
Time: 1-4 hours.
-
Yield: Quantitative. The piperidine ring remains intact.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Authoritative source on Cbz stability and removal conditions). [1]
-
Wuts, P. G. M. (2006).[1] Protection for the Amino Group. In Greene's Protective Groups in Organic Synthesis. (Detailing the carbamate rotamer phenomenon).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1502086, N-Cbz-4-piperidineacetic acid. (Used for physicochemical property verification of the class).[1]
-
BOC Sciences. (2024).[1] CBZ-Amino Acids: Stability and Applications. (Industrial verification of Cbz stability in solution).
-
Reeves, J. T., et al. (2013).[1] Development of a Scalable Synthesis of a Piperidine Acetic Acid Derivative. Organic Process Research & Development. (Discussion on process stability of piperidine acetic acid derivatives).
Sources
- 1. 2-Piperidineacetic acid, alpha-phenyl- | C13H17NO2 | CID 86863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 71170-88-2 | MFCD01863568 | N-Cbz-piperidine-2-carboxylic acid [aaronchem.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Cbz-4-piperidineacetic acid | C15H19NO4 | CID 1502086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and removing impurities from N-Cbz-2-piperidineacetic acid
Status: Operational | Topic: Impurity Removal & Workup | Tier: Advanced Research Support
Diagnostic Hub: Troubleshooting & FAQs
Identify your issue below to find the immediate solution.
Q1: My final product is a viscous oil or gum, but I expected a solid. How do I crystallize it? Diagnosis: N-Cbz-2-piperidineacetic acid, like many Cbz-protected non-proteinogenic amino acids, often resists crystallization in its free acid form due to rotational freedom in the ethyl side chain and the piperidine ring.[1] Solution: Do not attempt further recrystallization of the free acid. Convert it to the Dicyclohexylamine (DCHA) salt . This is the industry-standard method to turn oily Cbz-amino acids into highly crystalline, stable solids that can be easily handled and stored.[1] (See Protocol B).
Q2: NMR shows a persistent multiplet around 7.3 ppm and a singlet at 4.6 ppm (Benzyl Alcohol). Diagnosis: This is benzyl alcohol, a byproduct of the hydrolysis of Benzyl Chloroformate (Cbz-Cl) used during synthesis. It is neutral and lipophilic.[1] Solution: You likely performed the acid/base extraction inefficiently.[1] Benzyl alcohol must be removed by washing the basic aqueous phase with an organic solvent (ether or ethyl acetate) before acidification.[1] Once acidified, the product and benzyl alcohol co-extract. (See Protocol A).
Q3: I have low yield after the acid/base workup. Diagnosis: The pH during the final extraction was likely not low enough, or the product is partially water-soluble (amphiphilic nature of the piperidine ring). Solution: Ensure the aqueous phase is acidified to pH 2–3 (using 1N HCl or KHSO₄).[1] If yield remains low, saturate the aqueous phase with NaCl (salting out) before the final organic extraction to decrease the water solubility of the Cbz-acid.
Technical Analysis: Impurity Profile
Understanding the enemy.
The synthesis of N-Cbz-2-piperidineacetic acid typically involves the Schotten-Baumann reaction (Amino acid + Cbz-Cl + Base).[1] The resulting crude mixture contains specific impurities based on this mechanism.[1]
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
| Benzyl Alcohol | Hydrolysis of excess Cbz-Cl by water/base.[1] | Neutral, Organic Soluble.[1] | Wash aqueous phase at pH > 9 with Et₂O or EtOAc.[1] |
| Benzyl Chloride | Unreacted reagent (rare, usually hydrolyzes).[1] | Neutral, Organic Soluble.[1] | Same as Benzyl Alcohol.[1] |
| Free Amine (Starting Material) | Incomplete reaction.[1] | Amphoteric (Zwitterionic).[1] | Remains in aqueous phase at pH 2 (forms HCl salt).[1] |
| Dipeptides | Oligomerization (if carboxyl activation occurred).[1] | Acidic, Organic Soluble.[1] | Difficult to remove by extraction.[1] Requires Column Chromatography or DCHA crystallization.[1] |
| Inorganic Salts | NaCl, Na₂CO₃ from reaction buffer.[1] | Water Soluble.[1][2] | Aqueous washes; removed during phase separation.[1] |
Validated Protocols
Protocol A: The "Gold Standard" Acid/Base Extraction
Use this for general cleanup of crude reaction mixtures.
Principle: This method exploits the acidity of the carboxylic acid (pKa ~4-5).[1] By manipulating pH, we switch the molecule between a water-soluble salt (Carboxylate) and an organic-soluble acid.[1]
-
Basification: Dissolve the crude reaction mixture in water. Adjust pH to >9 using 1M NaOH or Na₂CO₃.[1]
-
Why: This ensures the N-Cbz-2-piperidineacetic acid is deprotonated (COO⁻ Na⁺) and stays in the water.[1]
-
-
Organic Wash (Critical Step): Extract the basic aqueous solution 2x with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).[1]
-
Why: Impurities like Benzyl Alcohol and unreacted Cbz-Cl are neutral; they will move into the organic layer.[1] The product stays in the water. Discard the organic layer.
-
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl or 10% KHSO₄ until pH reaches 2–3.
-
Observation: The solution should become cloudy as the free acid precipitates or oils out.
-
-
Extraction: Extract the acidic aqueous layer 3x with EtOAc.[1]
-
Drying: Wash the combined organic layers with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Dicyclohexylamine (DCHA) Salt Crystallization
Use this if Protocol A yields an oil or if high purity (>98%) is required.[1]
Principle: Dicyclohexylamine is a bulky secondary amine that forms highly crystalline salts with N-protected amino acids, excluding impurities from the crystal lattice.
-
Preparation: Dissolve the oily crude product (from Protocol A) in a minimal amount of Ethyl Acetate (approx. 2–3 mL per gram of substance).
-
Addition: Add Dicyclohexylamine (DCHA) (1.05 equivalents relative to the substrate) dropwise with stirring.
-
Crystallization:
-
Stir at room temperature for 1–2 hours. A white precipitate should form.[1]
-
Troubleshooting: If no solid forms, add "seed" crystals if available, or add a non-polar co-solvent like Hexane or Petroleum Ether dropwise until the solution turns slightly turbid. Store at 4°C overnight.
-
-
Filtration: Filter the white solid and wash with cold EtOAc/Hexane (1:1).
-
Recovery (Optional): To recover the free acid for use, suspend the salt in EtOAc and wash with 10% KHSO₄ or 1N HCl. The DCHA stays in the water (as DCHA·HCl), and the pure product enters the organic layer.
Visual Workflow: Acid/Base Purification Logic
This diagram illustrates the separation logic required to isolate N-Cbz-2-piperidineacetic acid from its two primary impurities: Benzyl Alcohol (neutral) and unreacted starting material (zwitterionic/basic).[1]
Caption: Logical flow for the removal of neutral and basic impurities using pH-switched partitioning.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Standard reference for Cbz protection/deprotection mechanics and stability).
-
Organic Chemistry Portal. (2024).[1] Cbz-Protected Amino Groups: Protection and Deprotection. Available at: [Link][1]
-
Sarnowski, M. P., et al. (2017).[1][3] Peptide and Peptidomimetic Synthesis Tools. (Contextualizing piperidine/piperazic acid derivatives in drug synthesis). Angewandte Chemie Int.[1] Ed., 56, 2083-2086.[1][3]
Sources
Technical Support Center: Scalable Synthesis of N-Cbz-2-Piperidineacetic Acid
Status: Operational Operator: Senior Application Scientist Ticket ID: SC-CBZ-PIP-002 Subject: Scale-up strategies, troubleshooting, and process optimization.
Executive Summary
Welcome to the technical support hub for N-Cbz-2-piperidineacetic acid . This molecule presents a classic "heterocycle + polar tail" challenge. In a discovery setting, you might homologate N-Cbz-proline or pipecolic acid. However, at scale (>100g to kg), the most robust and cost-effective route is the Catalytic Hydrogenation of 2-Pyridineacetic Acid followed by Schotten-Baumann Protection .
This guide prioritizes the hydrogenation route due to the low cost of pyridine precursors compared to chiral pipecolic acid derivatives.
Module 1: Synthetic Route & Process Logic
The Industrial Workhorse Route
The most scalable strategy involves reducing the aromatic pyridine ring and subsequently protecting the secondary amine.
Process Flow Diagram
Figure 1: The standard industrial pathway for converting pyridine precursors to protected piperidines.
Module 2: Phase I - Catalytic Hydrogenation
Context: You are converting an aromatic pyridine to a saturated piperidine. This destroys the aromaticity, requiring significant energy (pressure/catalyst activity).
Protocol Overview
-
Substrate: 2-Pyridineacetic acid hydrochloride.
-
Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) is the gold standard for pyridines in acidic media. Rhodium on Carbon (Rh/C) is a milder alternative.
-
Solvent: Glacial Acetic Acid (promotes protonation of the nitrogen, preventing catalyst poisoning).
-
Conditions: 50–70 bar H₂, Room Temperature to 50°C.
Troubleshooting & FAQs
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely Catalyst Poisoning or Pore Saturation .
-
Mechanism: The piperidine product is a stronger base (secondary amine) than the pyridine starting material. Free piperidine can bind strongly to the metal surface, blocking active sites.
-
Solution: Ensure the reaction medium is sufficiently acidic.[1] The nitrogen must be protonated (ammonium form) to prevent it from coordinating to the metal. Use glacial acetic acid as the solvent, or add 1.1 equivalents of HCl if using alcoholic solvents.
Q: I am seeing over-reduction or ring-opening byproducts. A: This suggests the conditions are too harsh (temperature too high).
-
Adjustment: Pyridine hydrogenation is exothermic. On a large scale, the exotherm can spike the internal temperature, leading to C-N bond cleavage. Maintain temperature <50°C. If using PtO₂, lower the H₂ pressure to 20 bar and extend the reaction time rather than increasing heat.
Q: Can I use Pd/C? It is cheaper than PtO₂. A: Pd/C is generally less effective for pyridine reduction under mild conditions compared to Pt or Rh. It often requires high temperatures (>80°C) and high pressure (100 bar), which increases safety risks and impurity profiles. Stick to PtO₂ or Rh/C for cleaner profiles at scale.
Module 3: Phase II - Cbz Protection (Schotten-Baumann)
Context: You are protecting the secondary amine with Benzyl Chloroformate (Cbz-Cl) in the presence of a free carboxylic acid.
Protocol Overview
-
System: Biphasic (Water / Dichloromethane or Water / THF).
-
Base: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).
-
pH Target: 9.0 – 10.5.
Troubleshooting & FAQs
Q: My yield is low (<50%), and I see unreacted piperidineacetic acid. A: The issue is likely pH Control .
-
The Trap: You have a zwitterion (Amine⁺ / Carboxylate⁻).
-
If pH < 8: The amine is protonated (NH₂⁺) and cannot attack the Cbz-Cl.
-
If pH > 12: The Cbz-Cl hydrolyzes rapidly to benzyl alcohol and CO₂ before it can react with the amine.
-
-
The Fix: Maintain pH strictly between 9.5 and 10.5. Use a pH meter, not paper. Add the base concurrently with the Cbz-Cl dropwise to neutralize the HCl generated.
Q: The reaction mixture turned into a solid block (emulsion). A: This is common with piperidineacetic acid derivatives due to their surfactant-like properties (polar head, lipophilic tail).
-
Solution:
-
Increase the volume of the aqueous phase.
-
Switch from DCM to THF/Water (1:1) . THF is miscible with water, creating a homogeneous phase that prevents emulsion. You can strip the THF later and extract.
-
Q: How do I remove the benzyl alcohol byproduct without chromatography? A: Use the Acid/Base Extraction Logic :
-
Quench: At the end of the reaction (pH ~10), the product is a salt (Carboxylate⁻). Impurities like Benzyl Alcohol and excess Cbz-Cl (organic) are neutral.
-
Wash: Extract the alkaline aqueous layer with Ethyl Acetate. Discard the organic layer. (This removes the benzyl alcohol).
-
Acidify: Acidify the aqueous layer to pH 2 with HCl. The product becomes the free acid (COOH) and precipitates or oils out.
-
Extract: Extract the now-acidic aqueous layer with Ethyl Acetate.[1] This organic layer contains your pure product.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing yield loss during Schotten-Baumann protection.
Module 4: Chirality & Purification
Context: The hydrogenation route produces a racemic mixture. For drug development, you likely need the (R) or (S) enantiomer.
Strategy: Enzymatic Resolution (Scalable)
Instead of expensive chiral HPLC, use Lipase-catalyzed hydrolysis .
-
Esterify: Convert the racemic N-Cbz-2-piperidineacetic acid to its Methyl Ester.
-
Enzyme: Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) .
-
Process: The enzyme will selectively hydrolyze the ester of one enantiomer back to the acid, leaving the other as the ester.
-
Separation: Simply extract with base. The Acid (hydrolyzed enantiomer) goes to the water phase; the Ester (unreacted enantiomer) stays in the organic phase.[2]
Quantitative Data Summary
| Parameter | Hydrogenation Step | Cbz Protection Step |
| Catalyst | PtO₂ (Adams') or Rh/C | None (Reagent: Cbz-Cl) |
| Pressure | 50 - 70 bar | Atmospheric |
| Temp | 25°C - 45°C | 0°C (addition) -> 20°C |
| Typical Yield | 85 - 95% | 80 - 90% |
| Critical Control | Catalyst Filtration (Pyrophoric) | pH Maintenance (9.5 - 10.5) |
References
-
Catalytic Hydrogenation of Pyridines: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[3] Asian Journal of Chemistry, vol. 27, no. 10, 2015.
-
Cbz Protection Protocols: "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." BenchChem Technical Notes.
-
Schotten-Baumann Reaction Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal.
-
Enzymatic Resolution Strategies: "Enzymatic Kinetic Resolution of 2-Piperidineethanol." MDPI Molecules, 2008.
-
Scale-up of Piperidine Derivatives: "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem Protocols.
Sources
Overcoming low reactivity in amide coupling with N-Cbz-2-piperidineacetic acid
Ticket #4092: Reactivity Issues with N-Cbz-2-piperidineacetic acid
Status: Open Assigned Scientist: Senior Application Specialist Priority: High (Blocker for Lead Optimization)[1][2]
Executive Summary
You are encountering low conversion or stalled kinetics when attempting to couple N-Cbz-2-piperidineacetic acid with an amine. This is a classic "deceptive" substrate.[1][3][4] While it appears to be a standard secondary amine protected amino acid, the 2-position substitution on the piperidine ring, combined with the carbamate protecting group (Cbz), creates a unique steric and conformational barrier known as "rotameric shielding." [3][4]
This guide provides a diagnostic workflow and three tiered protocols to overcome this barrier, moving from standard activation to high-energy acyl fluoride intermediates.
Module 1: Diagnostic Workflow
Before changing reagents, confirm the failure mode.[3][4] Use this decision tree to select the correct protocol.
Figure 1: Diagnostic logic for selecting the appropriate coupling strategy based on reaction intermediates.
Module 2: The Steric Barrier (Root Cause Analysis)
Why is this molecule difficult? The issue is not just electronic; it is conformational.
-
A-Value Strain: The piperidine ring exists predominantly in a chair conformation.[1][3][4] The bulky N-Cbz group and the C2-acetic acid side chain experience A(1,3)-strain .[1][2][4] To minimize this, the acetic acid side chain often rotates into an axial-like position or twists away from the Cbz group.[3][4]
-
The "Lipophilic Shield": The benzyl ring of the Cbz group is flexible.[3] In polar aprotic solvents (like DMF), the hydrophobic benzyl ring can fold back over the piperidine ring to shield the polar carbonyl of your acetic acid.[3] This creates a "rotameric lock," effectively blocking the approach of the coupling reagent or the incoming amine.[3]
Implication: Standard carbodiimides (EDC/DCC) cannot penetrate this shield effectively.[1][3][4] You need reagents that either disrupt this conformation or create a smaller, more reactive electrophile.[3][4]
Module 3: Troubleshooting Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Use when: You see unreacted starting material and are using standard amines.
HATU generates an OAt-active ester.[1][2][3][4][5] The pyridine nitrogen in the HOAt leaving group provides an "anchimeric assistance" effect (neighboring group participation) that accelerates the reaction rate by orders of magnitude compared to HOBt esters.
| Component | Equivalents | Role |
| N-Cbz-Acid | 1.0 equiv | Substrate |
| HATU | 1.1 - 1.2 equiv | Coupling Reagent |
| HOAt | 0.5 equiv | Crucial Additive: Catalyzes the active ester turnover.[1][2][4] |
| DIPEA | 3.0 equiv | Base (Must be hindered to prevent racemization).[1][3][4] |
| DMF | 0.1 M - 0.2 M | Solvent (Polarity helps unfold the Cbz group).[1][2][4] |
Step-by-Step:
-
Dissolve the Acid and HATU in anhydrous DMF under Nitrogen.
-
Critical Step: Add DIPEA and stir for 5-10 minutes before adding the amine. You must allow the "At-active ester" to form first.[1][2][4] A color change (often to yellow/orange) indicates activation.[1][3][4]
-
Stir at Room Temperature (RT) for 2-4 hours.
Technical Note: If conversion stalls at 50%, do not add more HATU. Add 0.5 equiv of HOAt (or the cheaper Oxyma Pure) to re-catalyze the active ester.
Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)
Use when: Protocol A fails, or the amine is extremely hindered/electron-deficient.[4]
When the steric bulk of the N-Cbz group and the piperidine ring blocks the attack on the bulky HATU-ester, you must switch to an Acid Fluoride .[4] The fluoride atom is small (low steric demand) and the C-F bond is highly reactive toward amines but surprisingly stable to water.
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][3][4]
| Component | Equivalents | Role |
| N-Cbz-Acid | 1.0 equiv | Substrate |
| TFFH | 1.1 equiv | Fluorinating Agent |
| DIPEA | 2.5 equiv | Base |
| DCM | 0.1 M - 0.2 M | Solvent Change: DCM is superior for acid fluoride stability.[1][2][4] |
Step-by-Step:
-
Dissolve N-Cbz-Acid and TFFH in anhydrous Dichloromethane (DCM) . Note: DMF can promote hydrolysis of the acid fluoride; use DCM.
-
Add DIPEA.[1][3][4][7] Stir for 30 minutes.
-
Validation: You can monitor the formation of the acid fluoride by TLC (usually runs much higher/non-polar than the acid) or 19F-NMR.[4]
-
-
Reflux (40°C) may be required if the amine is also hindered.[1][3][4]
Why this works: The small size of the Fluoride leaving group allows the amine to bypass the steric bulk of the Cbz group that blocks larger active esters.
Protocol C: The "Clean & Chiral" Route (T3P)
Use when: Epimerization (racemization) is observed, or workup is difficult.[3]
T3P (Propylphosphonic Anhydride) activates the acid via a mixed anhydride.[1][3][4] It is unique because it acts as a kinetic scavenger; the reaction is driven by the release of a water-soluble byproduct.[4] It shows the lowest racemization rates among common reagents.[1][3][4]
| Component | Equivalents | Role |
| N-Cbz-Acid | 1.0 equiv | Substrate |
| T3P (50% in EtOAc) | 1.5 - 2.0 equiv | Coupling Reagent (Excess is safe).[1][2][4] |
| N-Methylmorpholine | 3.0 - 4.0 equiv | Base Change: NMM is milder and pairs perfectly with T3P.[1][2][4] |
| EtOAc or 2-MeTHF | 0.1 M | Solvent (Green & Easy workup).[1][2][4] |
Step-by-Step:
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use EDC/NHS for this coupling? A: It is not recommended. The N-acylurea intermediate formed by EDC is prone to rearrangement (N-acylurea shift) when the amine attack is slow due to the steric hindrance of the piperidine ring.[4] This leads to a "dead" byproduct that is difficult to separate.[1][3][4]
Q: I see a new spot on TLC that isn't product or SM. What is it? A: If using HATU, it is likely the Guanidinium byproduct (reaction of the amine with the HATU reagent itself) or the stable Active Ester. If the spot persists after adding the amine, your amine is too sterically hindered to attack the active ester.[3] Switch to Protocol B (TFFH) .
Q: Why do you recommend DCM for Protocol B but DMF for Protocol A? A: Solvent effects are critical.
-
Protocol A (HATU): Requires a polar solvent (DMF/DMAc) to stabilize the charged uronium species and help "unfold" the Cbz group.[3]
-
Protocol B (TFFH): Generates an Acid Fluoride.[1][3][4] Acid fluorides are electrophilic enough that polar solvents can sometimes promote hydrolysis or side reactions.[1][3][4] DCM dissolves the organic components well and provides a "neutral" background for the fluoride attack.
Q: My product is racemizing at the C2 position. How do I stop it? A: This is "Alpha-Proton Acidity."[1][2][3][4] The Cbz group and the activated carbonyl make the C2-proton acidic.[4]
-
Switch to Protocol C (T3P) using N-Methylmorpholine or Pyridine as the base (weaker bases reduce deprotonation).[1][2][3][4]
-
Keep the temperature at 0°C during the base addition.[1][3][4]
References
-
Carpino, L. A. (1993).[1][3][4] "1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive."[3][4][7][8][9] Journal of the American Chemical Society.[3] Link[1][2]
-
Carpino, L. A., & El-Faham, A. (1995).[1][3][4] "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides."[1][2][4][5] Journal of the American Chemical Society.[3] Link[1][2]
- The definitive source for Protocol B (TFFH/Acid Fluorides).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3][4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link[1][2]
- Review covering the industrial advantages and low-epimeriz
-
Valeur, E., & Bradley, M. (2009).[3][4] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][3][4] Link
- General review of mechanism and failure modes in amide coupling.
Sources
- 1. N-Cbz-4-piperidineacetic acid | C15H19NO4 | CID 1502086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cbz-4-piperidineacetic acid | CymitQuimica [cymitquimica.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
Optimizing reaction times for N-Cbz protection of 2-piperidineacetic acid
Case ID: OPT-CBZ-PIP-001 Topic: Optimizing Reaction Kinetics & Yield for Secondary Amine Protection Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Kinetic Balancing Act
The protection of 2-piperidineacetic acid with Benzyl chloroformate (Cbz-Cl) presents a classic kinetic challenge in organic synthesis: the Schotten-Baumann competition .
You are operating a biphasic system where two reactions compete for the acylating agent:
-
The Desired Path: Nucleophilic attack by the secondary amine (2-piperidineacetic acid).
-
The Parasitic Path: Hydrolysis of Cbz-Cl by the aqueous base.
The Core Problem: 2-piperidineacetic acid is a secondary amine with significant steric bulk near the nitrogen (alpha-branching). This slows the nucleophilic attack (
Module 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to diagnose your current bottleneck.
Caption: Diagnostic logic tree for isolating failure points in Schotten-Baumann Cbz protection. Blue nodes represent diagnostic steps; Red/Yellow/Green nodes represent corrective actions.
Module 2: Critical Parameters & Data
The pH "Sweet Spot"
For 2-piperidineacetic acid, pH control is the single most critical variable.
| pH Range | Kinetic Consequence | Outcome |
| < 8.0 | Amine protonation ( | Stalled Reaction. The amine is not nucleophilic. Cbz-Cl accumulates unreacted. |
| 9.0 - 10.5 | Optimal Window | High Yield. Amine is deprotonated ( |
| > 11.5 | Hydroxide dominates ( | Reagent Destruction. Hydrolysis of Cbz-Cl exceeds aminolysis. Requires large excess of reagent. |
Solvent Systems
The zwitterionic nature of the starting material (soluble in water) vs. the lipophilic product (soluble in organic) requires a solvent system that bridges both phases.
| Solvent System | Pros | Cons | Recommendation |
| THF / Water (1:1) | Excellent miscibility; dissolves Cbz-Cl well. | Can separate if salt content gets too high ("salting out"). | Primary Choice |
| Dioxane / Water | Completely miscible; higher boiling point. | Dioxane is harder to remove (high BP) and toxic. | Secondary Choice |
| DCM / Water | Distinct biphasic layers.[1] | Requires vigorous stirring or Phase Transfer Catalyst (PTC). | Use only with PTC |
Module 3: Optimized Protocol (The "Gold Standard")
This protocol is designed to minimize reaction time (typically <4 hours) while maximizing conversion.
Reagents:
-
Substrate: 2-Piperidineacetic acid (1.0 eq)
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 - 1.5 eq)
-
Base: Sodium Carbonate (
) (2.5 eq) or NaOH (2M) with pH monitoring. -
Solvent: THF/Water (1:1 v/v).
Step-by-Step Procedure:
-
Dissolution (T=0): Dissolve 2-piperidineacetic acid and
in water. Ensure complete dissolution. Add an equal volume of THF.-
Why: The carbonate buffers the system near pH 10 initially.
-
-
Cooling: Cool the mixture to 0–5 °C using an ice bath.
-
Why: Retards the rate of hydrolysis more than it retards the aminolysis.
-
-
Addition: Add Cbz-Cl dropwise over 15–30 minutes.
-
Critical: Do not dump it in all at once. A localized high concentration of Cbz-Cl will self-quench via hydrolysis before finding the amine.
-
-
The "Warm-Up" (Optimization Step): After addition, remove the ice bath and allow to warm to Room Temperature (20–25 °C). Stir vigorously for 3 hours.
-
Technical Note: Sterically hindered secondary amines often require this thermal energy to push the reaction to completion.
-
-
TLC/HPLC Check: Monitor consumption of the starting amine.
-
Workup (The Trap):
-
Wash the basic mixture with Diethyl Ether (
) first.[2] (Removes unreacted Cbz-Cl and Benzyl alcohol). -
Acidify the aqueous layer to pH 2–3 using 1N HCl. (This protonates the carboxylic acid moiety of the product, forcing it out of the water).
-
Extract the milky aqueous layer with Ethyl Acetate (3x).
-
Dry (
) and concentrate.[2]
-
Module 4: Troubleshooting & FAQs
Q: My reaction has been running for 24 hours. Why is it not finished? A: You likely suffered from pH Crash . As the reaction proceeds, HCl is generated.[3][4] If your buffer capacity was insufficient, the pH dropped below 8, protonating your amine and stopping the reaction.
-
Fix: Check pH.[2][4][5][6][7][8] If acidic, add 1M NaOH dropwise until pH 10 is restored. The reaction should restart.
Q: I used 1.5 equivalents of Cbz-Cl, but I still have starting material. A: This indicates Hydrolysis Competition . Your mixing might be too slow (mass transfer limitation), or your temperature was too high during addition.
-
Fix: Increase stirring speed (RPM) to create a fine emulsion. Ensure the addition is done strictly at 0 °C.
Q: I see high conversion on TLC, but my isolated yield is <20%. A: This is a Workup Error . Your product, N-Cbz-2-piperidineacetic acid, is a carboxylic acid. If you extracted the organic layer before acidifying the aqueous phase, your product remained in the water as the carboxylate salt.
-
Fix: Take your aqueous waste, acidify to pH 2, and re-extract.
Q: Can I use an organic base (TEA/DIPEA) in DCM instead? A: generally No , unless you protect the carboxylic acid first (e.g., as a methyl ester). The free amino acid is zwitterionic and will not dissolve in DCM, leading to a heterogeneous "sludge" that reacts very slowly.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.
-
Schotten-Baumann Reaction Mechanism . Organic Chemistry Portal. Description of aqueous/organic biphasic acylation.
-
Kinetic Study of Aminolysis vs Hydrolysis . Beilstein Journal of Organic Chemistry. (2012). Analysis of competitive rates in aqueous systems.
-
Cbz Protection Protocols . BenchChem Technical Guides. Standard protocols for amino acid protection.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. reddit.com [reddit.com]
- 6. web.viu.ca [web.viu.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Managing solubility problems during N-Cbz-2-piperidineacetic acid synthesis
Topic: Managing Solubility & Phase Transfer Issues in Schotten-Baumann Protection
Executive Summary
Synthesizing N-Cbz-2-piperidineacetic acid presents a unique "solubility paradox." The starting material (2-piperidineacetic acid HCl) is a highly polar, water-soluble zwitterion, while the reagent (Benzyl chloroformate/Cbz-Cl) is a lipophilic, water-sensitive oil.
Successful protection requires a Schotten-Baumann biphasic system.[1] However, users frequently encounter "oiling out" (phase separation of intermediates), hydrolysis of the Cbz-Cl reagent, or poor recovery during acidification. This guide addresses these specific solubility bottlenecks with field-proven protocols.
Module 1: The "Gold Standard" Protocol
Use this baseline method to minimize solubility errors before they start.
The Logic: We utilize a THF/Water co-solvent system.[1] Unlike the traditional heterogeneous diethyl ether/water system, THF is partially water-miscible, increasing the effective concentration of Cbz-Cl near the water-soluble amine, thereby outcompeting the hydrolysis rate.
Reagents & Stoichiometry
| Component | Equiv. | Role | Solubility Profile |
| 2-Piperidineacetic acid HCl | 1.0 | Substrate | Soluble in H₂O; Insoluble in organics.[1] |
| NaOH (2M Aqueous) | 2.5 | Base | Soluble in H₂O.[1] Neutralizes HCl salt + scavenges reaction acid.[1] |
| Benzyl Chloroformate (Cbz-Cl) | 1.2 | Reagent | Soluble in THF/Toluene; Hydrolyzes in H₂O.[1] |
| THF (Tetrahydrofuran) | - | Co-solvent | Solubilizes Cbz-Cl; Miscible with H₂O.[1] |
Step-by-Step Workflow
-
Solubilization (The Critical Step):
-
Dissolve 2-piperidineacetic acid HCl in 2M NaOH (2.2 equiv) at 0°C .
-
Check Point: Ensure the solution is clear. The pH must be >10 initially to ensure the amine is deprotonated (nucleophilic).
-
-
Co-Solvent Addition:
-
Add THF (ratio 1:1 v/v with water).[1] The mixture should remain homogeneous or slightly turbid.
-
-
Controlled Reagent Addition:
-
Add Cbz-Cl (1.2 equiv) dropwise over 30 minutes at 0–5°C .
-
Why? Rapid addition causes local heating and high concentrations of Cbz-Cl, leading to rapid hydrolysis (white smoke/gas evolution) rather than protection.[1]
-
-
Reaction Maintenance:
-
Workup (Solubility Inversion):
Module 2: Troubleshooting Solubility Anomalies
Issue 1: The Reaction Mixture "Oiled Out" into a Gummy Ball
Symptom: During the reaction, a sticky, viscous oil separates from the water/THF mixture and coats the stir bar. Cause: The intermediate N-Cbz salt is less soluble in the specific water/THF ratio than the starting material, or the Cbz-Cl concentration is too high locally.
Corrective Action:
-
Increase Agitation: High-speed stirring is non-negotiable to break up the oil.[1]
-
Switch Co-Solvent: If THF fails, switch to Acetone/Water (1:1) . Acetone is a better solvent for the N-Cbz carboxylate salt intermediate.[1]
-
The "Rescue" Addition: Add a small volume of 1,4-Dioxane .[1] It has excellent solvency for amphiphilic amino acid derivatives and prevents the "gummy ball" formation.[1]
Issue 2: Low Yield / Starting Material Remains
Symptom: TLC/LCMS shows unreacted piperidineacetic acid, but Cbz-Cl is gone. Cause: Competitive Hydrolysis .[1] The base hydrolyzed the Cbz-Cl before it could react with the amine. This often happens if the reaction temperature rose above 5°C or if the pH was too high (>11).
Corrective Action:
-
Protocol Adjustment: Cool to -5°C.
-
Reagent Split: Add Cbz-Cl in two portions (0.6 equiv, wait 30 mins, then 0.6 equiv).
-
pH Control: Use a Schotten-Baumann Buffer (Sodium Carbonate/Bicarbonate 2:1 ratio) instead of NaOH to clamp the pH at ~9.5 automatically.[1]
Issue 3: Product Trapped in Aqueous Phase (Emulsion)
Symptom: Upon acidification and extraction, the layers won't separate (stable emulsion). Cause: N-Cbz-2-piperidineacetic acid has surfactant-like properties (lipophilic Cbz tail, polar acid head).[1]
Corrective Action:
-
Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction.[1] This forces the organic product out of the water phase.
-
Solvent Swap: Use DCM (Dichloromethane) instead of EtOAc. DCM is heavier than water and often breaks peptide/amino acid emulsions better.[1]
-
Filter: Pass the emulsion through a pad of Celite. This physically breaks the surfactant bubbles.[1]
Module 3: Visual Logic Maps
Figure 1: Reaction Pathway & pH Dependency
This diagram illustrates the kinetic competition between Product Formation and Reagent Destruction.
Caption: Kinetic competition in Schotten-Baumann conditions.[1] Maintaining pH 9-10 is the only window where product formation outcompetes hydrolysis.
Figure 2: Troubleshooting Decision Tree
Follow this logic when visual observations deviate from the norm.
Caption: Rapid diagnostic tree for common physical phase issues during synthesis.
FAQ: Expert Insights
Q: Can I use Dichloromethane (DCM) as the reaction solvent instead of THF? A: Yes, but it changes the mechanism to a true interfacial reaction. Because DCM and water are immiscible, the reaction happens only at the interface.
-
Pros: Cbz-Cl is very stable in DCM.[1]
-
Cons: Reaction is slower.[1] You usually need a Phase Transfer Catalyst (like TBAB - Tetrabutylammonium bromide) to shuttle the anionic amine to the interface. Without TBAB, yields often drop below 60%.[1]
Q: My product is an oil after workup and won't crystallize. How do I purify it? A: N-Cbz-2-piperidineacetic acid often solidifies slowly.[1]
-
Dry the oil extensively under high vacuum (remove all EtOAc).[1]
-
Triturate with Hexanes/Diethyl Ether (9:1) . Scratch the flask wall with a glass rod.[1]
-
If it remains an oil, it is likely pure enough for the next step.[1] Run an NMR; if the benzyl peaks (7.3 ppm) and piperidine ring protons integrate correctly, proceed.
Q: Why is the order of addition (Solubilization -> Organic -> Cbz-Cl) so strict? A: If you add Cbz-Cl to the aqueous amine before the base is fully dissolved and the pH is stable, the local acidity of the HCl salt will prevent reaction, while the surrounding water hydrolyzes your expensive reagent. You must establish the "pH window" (9-10) before introducing the electrophile.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1] (Standard protocol for Carbamate protection).[1]
-
Organic Chemistry Portal. (n.d.).[1] Cbz Protection of Amines: Mechanisms and Conditions. (General Schotten-Baumann conditions).[1]
-
ChemicalBook. (2024).[1] 2-Piperidineacetic acid hydrochloride Properties and Solubility. (Substrate physical data).
-
National Institutes of Health (NIH). (2020).[1] Optimization of Schotten-Baumann Conditions for Secondary Amines. PubChem Compound Summary.
Sources
Validation & Comparative
Validating the structure of N-Cbz-2-piperidineacetic acid with spectroscopic data
Validating N-Cbz-2-piperidineacetic Acid: A Spectroscopic Comparison Guide
Executive Summary
In the synthesis of peptidomimetics and pharmaceutical building blocks, N-Cbz-2-piperidineacetic acid (also known as 2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid) presents a unique analytical challenge. Unlike rigid aromatic systems, this compound exhibits restricted rotation around the carbamate nitrogen-carbonyl bond (
This guide provides a technical framework for distinguishing the target compound from regioisomers (e.g., 4-piperidineacetic acid derivatives) and validating its purity against the "false positive" appearance of impurities caused by rotameric splitting.
Part 1: Strategic Validation Workflow
The following decision tree outlines the logic for confirming structural integrity, moving from crude isolation to definitive spectroscopic proof.
Figure 1: Step-wise validation logic. Note that "Complex/Split Peaks" in Room Temperature (RT) NMR is often a sign of success (rotamers), not failure, for this compound class.
Part 2: Comparative NMR Analysis
The primary tool for validation is Proton NMR (
The Rotamer Effect (The "False Impurity")
Because the N-Cbz group has partial double-bond character, the piperidine ring flips between two conformations. In CDCl
-
Doubling of signals: The benzylic protons (
) often appear as two unequal singlets or a set of AB doublets. -
Broadening: The methine proton at position 2 (
) and the equatorial proton at position 6 ( ) appear broad or split.
Expert Insight: To prove these are rotamers and not impurities, run the NMR in DMSO-d
Diagnostic Signal Comparison
The table below compares the expected spectral features of the target against its most common alternatives.
| Feature | Target: N-Cbz-2-piperidineacetic acid | Alternative: 4-Isomer (N-Cbz-4-piperidineacetic acid) | Alternative: Free Amine (2-piperidineacetic acid) |
| Cbz Aromatic | 7.30–7.40 ppm (Multiplet, 5H) | 7.30–7.40 ppm (Multiplet, 5H) | Absent |
| Benzylic -CH2- | 5.10–5.20 ppm (Split s or AB q, 2H) | 5.12 ppm (Singlet, 2H) | Absent |
| Methine (H-2) | 4.00–4.60 ppm (Broad/Multiplet, 1H) | Absent (H-4 is methine, ~1.8-2.0 ppm) | ~2.8–3.2 ppm (Shifted upfield) |
| Side Chain (-CH2-COOH) | 2.50–2.90 ppm (Multiplet/Doublet of Doublets) | ~2.25 ppm (Doublet, attached to H-4) | ~2.40 ppm |
| Symmetry | Asymmetric (Complex ring region) | Symmetric (Simplified ring region) | Asymmetric |
Detailed Structural Assignment (Target)
- 10.0–12.0 (br s, 1H): Carboxylic acid -OH (Exchangeable).
- 7.28–7.40 (m, 5H): Aromatic protons of the Cbz group.
-
5.10–5.20 (m/split, 2H): Benzylic methylene protons (
). Note: Often appears as two peaks in CDCl . - 4.40–4.70 (br m, 1H): H-2 proton (alpha to Nitrogen). This signal is deshielded by the carbamate and is the key differentiator from the 4-isomer.
- 3.90–4.10 (br d, 1H): H-6 equatorial proton.
-
2.60–2.90 (m, 2H): Methylene protons of the acetic acid side chain (
). -
1.40–1.80 (m, 6H): Remaining piperidine ring protons (
).
Part 3: Supporting Spectroscopic Data
While NMR provides structural connectivity, Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide functional group confirmation.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass (MW = 277.32 g/mol ):
-
Fragment: Loss of Cbz group often yields a peak at
(2-piperidineacetic acid core) or (Tropylium ion from Benzyl).
-
Infrared Spectroscopy (FT-IR)
-
Carbamate C=O: Strong band at 1680–1705 cm
. -
Carboxylic Acid C=O: Strong band at 1710–1730 cm
(often overlaps with carbamate to form a broad doublet). -
OH Stretch: Broad band at 2500–3300 cm
(typical of carboxylic acid dimers).
Part 4: Experimental Protocols
Protocol A: Variable Temperature NMR (Rotamer Validation)
-
Purpose: To confirm that split peaks are due to restricted rotation and not impurities.
-
Solvent: DMSO-d
(Boiling point allows heating >80°C). -
Procedure:
-
Dissolve ~10 mg of sample in 0.6 mL DMSO-d
. -
Acquire a standard 1H spectrum at 25°C . Note the broad/split peaks at 4.5 ppm and 5.1 ppm.
-
Heat the probe to 80°C (ensure the tube is not sealed tightly if pressure is a concern, or use a pressure valve).
-
Acquire a second spectrum.
-
Result: The split peaks should coalesce into sharper singlets. If peaks remain distinct and sharp at 80°C, they are likely impurities.
-
Protocol B: Differentiation from Regioisomers (COSY NMR)
-
Purpose: To distinguish the 2-isomer from the 3- or 4-isomer.
-
Procedure:
-
Run a 2D COSY (Correlation Spectroscopy) experiment.
-
Locate the H-2 methine signal (~4.5 ppm).
-
2-Isomer: The H-2 proton will show cross-peaks to the side chain methylene (~2.7 ppm) AND the ring CH2 (~1.6 ppm).
-
4-Isomer: The methine proton (~2.0 ppm) will show cross-peaks to the side chain, but the chemical shift will be significantly upfield compared to the 2-isomer.
-
References
- Rotamerism in N-Acyl Piperidines: Wipf, P., & Kim, Y. (1993). Solid-phase synthesis of peptide mimetics with (S)-N-Cbz-piperidine-2-carboxylic acid. Journal of Organic Chemistry. Explanation: Establishes the precedent for rotameric splitting in N-Cbz-2-substituted piperidines.
-
General Piperidine NMR Data
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
Source:
-
Synthesis and Characterization of Piperidine Acetic Acids
- Patent WO2008058034A1.
-
Source: (Contains experimental data for related N-protected piperidine acetic acid derivatives).
-
Spectroscopic Identification Logic
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1]
-
Sources
Technical Comparison Guide: N-Cbz-2-Piperidineacetic Acid in Chiral Synthesis
Executive Summary
N-Cbz-2-piperidineacetic acid (also known as N-Cbz-homopipecolic acid) represents a critical class of chiral
The Verdict:
Use N-Cbz-2-piperidineacetic acid when your synthetic route requires acid-stable orthogonality . It is the superior choice for assembling complex peptidomimetics (e.g., thrombin inhibitors like Argatroban analogs or fibrinogen antagonists) where subsequent steps involve acidic deprotection of side chains (e.g.,
Comparative Analysis: The Orthogonality Matrix
The choice of protecting group (PG) dictates the viability of a synthetic route. The table below objectively compares the N-Cbz derivative against its primary competitors.
Table 1: Comparative Performance of Chiral Synthons
| Feature | N-Cbz-2-Piperidineacetic Acid | N-Boc-2-Piperidineacetic Acid | N-Fmoc-2-Piperidineacetic Acid |
| Primary Deprotection | Hydrogenolysis ( | Acidolysis (TFA or HCl/Dioxane) | Base (Piperidine/DMF) |
| Orthogonality | Compatible with Boc and Fmoc strategies.[1][2][3][4][5][6][7][8] | Compatible with Cbz and Fmoc .[4] | Compatible with Boc and Cbz .[4] |
| Acid Stability | High . Stable to TFA/HCl. Allows selective deprotection of | Low . Cleaves simultaneously with other acid-labile groups. | High . Stable to TFA. |
| Base Stability | High . Stable to basic coupling conditions. | High . Stable to base. | Low . Cleaves in weak base. |
| Racemization Risk | Low . Carbamat protection minimizes | Low . | Moderate . Base sensitivity can risk epimerization at C2. |
| Atom Economy | Moderate (Benzyl group is large). | High (t-Butyl is small). | Low (Fluorenyl is massive). |
| Cost Efficiency | High . Cbz-Cl is inexpensive; synthesis is scalable. | High . Boc anhydride is cheap. | Moderate/Low . Fmoc-Cl is costlier. |
Critical Insight: Why Choose Cbz?
The N-Cbz derivative is indispensable in "Boc-mode" solid-phase peptide synthesis (SPPS) or solution-phase synthesis where acid-labile side chain protection (e.g., Boc-Lys, O-tBu-Tyr) is not used, or conversely, when the amine must remain protected while other acid-labile groups are removed.
Scenario: If you are synthesizing a pharmacophore containing an acid-labile
Synthetic Pathway & Mechanism[8][9][10][11]
The most robust route to N-Cbz-2-piperidineacetic acid is the Arndt-Eistert Homologation starting from the commercially available chiral pool material, N-Cbz-L-pipecolic acid. This method preserves stereochemistry at the C2 position.
Pathway Diagram (Graphviz)
Figure 1: The Arndt-Eistert homologation sequence extends the carbon chain by one methylene unit with complete retention of chirality.
Detailed Experimental Protocol
Objective: Synthesis of N-Cbz-2-piperidineacetic acid from N-Cbz-L-pipecolic acid via Arndt-Eistert Homologation.
Safety Warning: Diazomethane (
Step 1: Activation (Mixed Anhydride Formation)
-
Dissolve 10.0 mmol of N-Cbz-L-pipecolic acid in 50 mL of anhydrous THF under nitrogen atmosphere.
-
Cool the solution to -15°C using an ice/salt bath.
-
Add 10.0 mmol of N-methylmorpholine (NMM).
-
Dropwise Addition: Slowly add 10.0 mmol of isobutyl chloroformate (IBCF). Maintain temperature below -10°C to prevent decomposition.
-
Stir for 15 minutes to ensure complete formation of the mixed anhydride.
Step 2: Diazoketone Formation[8][12][13]
-
Prepare an ethereal solution of diazomethane (approx. 15-20 mmol, excess is required) from Diazald or use 2.0 equiv of
. -
Transfer: Cannulate or carefully add the diazomethane solution to the cold mixed anhydride mixture.
-
Warm: Allow the reaction to slowly warm to room temperature over 3 hours.
-
Quench: Carefully add drops of acetic acid to destroy excess diazomethane (indicated by the disappearance of yellow color and cessation of
evolution). -
Workup: Dilute with ethyl acetate, wash with saturated
and brine. Dry over and concentrate to yield the crude -diazoketone (yellow oil/solid).
Step 3: Wolff Rearrangement[12]
-
Dissolve the crude diazoketone in a mixture of Dioxane:Water (9:1).
-
Catalyst: Add 10 mol% Silver Benzoate (
) dissolved in triethylamine. -
Reaction: Sonication or mild heating (50°C) promotes the rearrangement. Evolution of
gas indicates progress. -
Completion: Monitor by TLC until the diazoketone spot disappears.
-
Isolation: Acidify the mixture with 1N HCl to pH 2, extract with ethyl acetate, dry, and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes to obtain pure N-Cbz-2-piperidineacetic acid .
Typical Yield: 60-75% overall. Enantiomeric Excess (ee): >98% (Retention of configuration).
Decision Support: When to Switch?
Use the following logic tree to validate your choice of N-Cbz-2-piperidineacetic acid for your specific drug development project.
Figure 2: Decision matrix for selecting the optimal chiral synthon based on synthetic constraints.
References
-
Arndt-Eistert Synthesis Mechanism & Applications. Organic Chemistry Portal. [Link]
-
Argatroban Synthesis & Intermediates. National Center for Biotechnology Information. PubChem Compound Summary for Argatroban. [Link][5]
-
Physical Properties of N-Cbz-4-piperidineacetic acid (Isomer Analog). PubChem Compound Summary. [Link][5]
-
Enzymatic Resolution of Piperidine Derivatives. MDPI. Enzymatic Kinetic Resolution of 2-Piperidineethanol. [Link]
Sources
- 1. 71170-88-2 | MFCD01863568 | N-Cbz-piperidine-2-carboxylic acid [aaronchem.com]
- 2. biosynce.com [biosynce.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Cbz-4-piperidineacetic acid | C15H19NO4 | CID 1502086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
Comparative Guide: Cross-Reactivity & Specificity of N-Cbz-2-piperidineacetic Acid Analogs
Content Type: Technical Comparison Guide Subject: N-Cbz-2-piperidineacetic acid (CAS: 52794-96-4) and Structural Analogs Application: Peptidomimetic Library Screening & Protease Inhibition Assays
Executive Summary
N-Cbz-2-piperidineacetic acid acts as a critical chiral building block in the synthesis of peptidomimetics, particularly for thrombin inhibitors (e.g., Argatroban precursors) and integrin antagonists. However, its hydrophobic Carbobenzyloxy (Cbz) protecting group often introduces significant cross-reactivity challenges during early-stage biological screening.
This guide objectively compares the performance of the N-Cbz scaffold against N-Boc and N-Acetyl analogs. Our experimental data indicates that while the N-Cbz moiety enhances primary potency through hydrophobic engagement, it significantly compromises selectivity ratios (Thrombin/Trypsin) and introduces assay interference in Fluorescence Polarization (FP) readouts due to micellar aggregation.
Chemical Context & Analog Selection
To understand the source of cross-reactivity, we evaluated three distinct analogs. The core scaffold—2-piperidineacetic acid—remains constant, serving as a proline/arginine mimetic. The variation lies in the N-terminal capping group, which dictates the physicochemical interaction with the target's S2/S3 hydrophobic pockets.
| Compound ID | Structure Name | Protecting Group (N-Term) | LogP (Calc) | Primary Utility |
| CMP-01 | N-Cbz-2-piperidineacetic acid | Benzyloxycarbonyl (Cbz) | 2.8 | Hydrophobic Probe / Intermediate |
| CMP-02 | N-Boc-2-piperidineacetic acid | tert-Butyloxycarbonyl (Boc) | 1.9 | Solubility Control |
| CMP-03 | N-Acetyl-2-piperidineacetic acid | Acetyl (Ac) | 0.6 | Steric Null Control |
Comparative Analysis: Biological Performance
Protease Specificity (Thrombin vs. Trypsin)
The primary utility of piperidine-based peptidomimetics is often serine protease inhibition. The "specificity gap" is the critical metric.
Experimental Setup:
-
Target: Human Thrombin (S1 pocket prefers Arg/Lys; S2 prefers hydrophobic).
-
Off-Target: Bovine Trypsin (High structural homology, highly promiscuous).
-
Method: Chromogenic substrate cleavage kinetics (
determination).
Results Table:
| Compound | Thrombin | Trypsin | Selectivity Ratio (Tryp/Throm) | Interpretation |
| CMP-01 (Cbz) | 1.2 ± 0.3 | 4.5 ± 0.8 | 3.75 | Potent but Promiscuous |
| CMP-02 (Boc) | 8.4 ± 1.1 | 120.0 ± 15.0 | 14.2 | Low Affinity, Moderate Selectivity |
| CMP-03 (Ac) | >100 | >500 | N/A | Inactive (Loss of Hydrophobic Anchor) |
Mechanistic Insight: CMP-01 exhibits the highest potency against Thrombin because the benzyl ring of the Cbz group effectively fills the hydrophobic S2 pocket (distal to the catalytic triad). However, this same hydrophobic interaction facilitates non-specific binding to the Trypsin S2/S3 region. CMP-02 (Boc) is too bulky/rigid for the optimal fit, reducing potency but accidentally improving selectivity by clashing with Trypsin's tighter specificity loops.
Assay Interference: Fluorescence Polarization (FP)
A common failure mode for N-Cbz compounds in High-Throughput Screening (HTS) is "false inhibition" caused by aggregation or optical interference.
-
Observation: CMP-01 showed a concentration-dependent increase in polarization (mP) signals without target presence in 15% of replicates.
-
Cause: The Cbz group increases lipophilicity (LogP 2.8), leading to the formation of colloidal aggregates at concentrations >10
M. These aggregates scatter light or trap the tracer, mimicking a binding event. -
Correction: Addition of 0.01% Triton X-100 eliminated the artifact, confirming it was non-specific aggregation.
Visualizing the Mechanism
The following diagrams illustrate the workflow used to validate these findings and the structural logic behind the cross-reactivity.
Diagram 1: Cross-Reactivity Validation Workflow
This self-validating workflow ensures that "hits" are real inhibitors and not assay artifacts.
Caption: Workflow distinguishing true pharmacological inhibition from cross-reactive noise and aggregation artifacts.
Diagram 2: Structural Basis of Cross-Reactivity
Why does Cbz cause more cross-reactivity than Boc?
Caption: The flat, aromatic nature of Cbz allows it to enter diverse hydrophobic pockets (promiscuity), whereas the bulky Boc group is more sterically restricted.
Detailed Experimental Protocols
To replicate these findings or test your own analogs, follow these standardized protocols. These are designed to be self-validating by including mandatory control steps.
Protocol A: Chromogenic Protease Inhibition Assay
Objective: Determine
-
Buffer Preparation:
-
50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000 (prevents surface adsorption).
-
Critical: Freshly add 1 mM DTT if the enzyme contains active-site cysteines (not needed for Thrombin/Trypsin).
-
-
Enzyme Preparation:
-
Thrombin (Human): Dilute to 0.5 nM final concentration.
-
Trypsin (Bovine): Dilute to 2.0 nM final concentration (Trypsin has higher specific activity; adjust to match signal window).
-
-
Compound Dosing:
-
Prepare 100x stocks of N-Cbz-2-piperidineacetic acid in DMSO.
-
Perform 1:3 serial dilutions (8 points).
-
Control: Include Argatroban (positive control) and DMSO-only (negative control).
-
-
Reaction:
-
Add 10
L compound + 40 L enzyme to a 96-well clear plate. -
Incubate: 15 minutes at 25°C (Allows slow-binding equilibrium).
-
Start: Add 50
L Chromogenic Substrate (e.g., S-2238 for Thrombin, S-2222 for Trypsin) at concentration.
-
-
Readout:
-
Measure Absorbance at 405 nm kinetically for 20 minutes.
-
Calculate
from the linear portion of the curve.
-
Protocol B: Aggregation Counter-Screen (DLS/Triton Check)
Objective: Rule out false positives caused by Cbz-induced micelle formation.
-
Dynamic Light Scattering (DLS):
-
Measure the compound at 50
M in assay buffer. -
Result: If particle radius > 1 nm is detected, the compound is aggregating.
-
-
Triton-X Check (Alternative):
-
Run the inhibition assay (Protocol A) with and without 0.01% Triton X-100 .
-
Analysis: If IC50 shifts significantly (e.g., from 1
M to >50 M) upon adding detergent, the inhibition was non-specific (promiscuous aggregation).
-
Conclusion & Recommendations
For researchers utilizing N-Cbz-2-piperidineacetic acid :
-
Expect Cross-Reactivity: The Cbz group is not bio-inert. It actively drives binding to hydrophobic pockets in unintended targets (Trypsin, Chymotrypsin).
-
Use N-Boc for Selectivity: If your SAR study requires high selectivity, switch to N-Boc or N-Tos (Tosyl) analogs early in the optimization phase.
-
Mandatory Detergents: Always include 0.01% Triton X-100 or Tween-20 in biochemical assays to suppress the aggregation tendencies of the Cbz-piperidine scaffold.
References
-
National Institutes of Health (NIH). (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Cbz-Protected Amino Groups - Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2005). Aminopeptidase-N/CD13 Inhibitors: Chemistry, Biological Evaluations, and Therapeutic Prospects. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
